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  • Product: 6,7-Dihydroxy-8-methoxycoumarin
  • CAS: 108221-59-6

Core Science & Biosynthesis

Foundational

6,7-Dihydroxy-8-methoxycoumarin: A Comprehensive Technical Guide on Structural Elucidation, Physicochemical Properties, and Pharmacological Applications

Executive Summary In the landscape of natural product chemistry, coumarins represent a highly versatile class of benzopyrone derivatives with profound pharmacological potential. Among these, 6,7-dihydroxy-8-methoxycoumar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product chemistry, coumarins represent a highly versatile class of benzopyrone derivatives with profound pharmacological potential. Among these, 6,7-dihydroxy-8-methoxycoumarin (CAS: 108221-59-6) stands out as a structurally unique and biologically active secondary metabolite[1]. Distinct from its well-known isomer fraxetin (7,8-dihydroxy-6-methoxycoumarin), this specific compound features a highly localized electron-dense region due to the adjacent dihydroxy groups at C-6 and C-7, capped by a methoxy group at C-8.

This whitepaper provides an authoritative, in-depth analysis of 6,7-dihydroxy-8-methoxycoumarin. Designed for researchers and drug development professionals, it synthesizes current data on its physicochemical properties, field-proven isolation methodologies, and mechanistic pathways, particularly its role in anti-inflammatory responses and allelopathy[2][3].

Physicochemical Profiling & Structural Elucidation

Understanding the physicochemical properties of 6,7-dihydroxy-8-methoxycoumarin is critical for downstream applications, including solvent selection for extraction, chromatographic purification, and formulation for in vitro assays.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1][4]:

ParameterValue / Description
IUPAC Name 6,7-Dihydroxy-8-methoxy-2H-chromen-2-one
Common Name 6,7-Dihydroxy-8-methoxycoumarin
CAS Registry Number 108221-59-6
Molecular Formula C₁₀H₈O₅
Molecular Weight 208.17 g/mol
Monoisotopic Mass 208.03717 Da
Structural Backbone 1,2-Benzopyrone (Coumarin)
Solubility Profile High: DMSO, Methanol, Ethanol Moderate: Ethyl Acetate Low: Hexane, Water
Structural Elucidation Rationale

The identification of 6,7-dihydroxy-8-methoxycoumarin relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Mass Spectrometry (ESI-MS): The compound yields a characteristic pseudo-molecular ion peak [M+H]+ at m/z 209 and [M−H]− at m/z 207.

  • ¹H-NMR Causality: The coumarin skeleton is definitively identified by the pair of doublets corresponding to the pyrone ring protons at H-3 and H-4 (typically around δ 6.2 and 7.9 ppm, with a coupling constant J≈9.5 Hz). The presence of a single aromatic proton at C-5 appears as a singlet (around δ 6.8 ppm), confirming that positions 6, 7, and 8 are fully substituted. The methoxy group at C-8 resonates as a distinct three-proton singlet near δ 3.9 ppm[2][5].

Botanical Sources & Extraction Methodologies

6,7-Dihydroxy-8-methoxycoumarin is distributed across several distinct plant families. It has been isolated from the whole herb of Dicliptera chinensis[6], the roots and rhizomes of Pileostegia viburnoides var. glabrescens[7], the flowers of Verbascum thapsus[3], and the seeds of bitter lupine (Lupinus species)[2].

Step-by-Step Isolation Protocol (Self-Validating System)

To ensure high-purity recovery of this specific coumarin, researchers must employ a polarity-guided fractionation strategy. The following protocol incorporates self-validating checkpoints to confirm the presence of the target compound before proceeding to subsequent steps.

Step 1: Biomass Maceration and Defatting

  • Pulverize the dried plant material (e.g., Dicliptera chinensis aerial parts) to a fine powder to maximize the surface area.

  • Extract with 95% Ethanol under reflux for 3 cycles (2 hours each).

  • Concentrate the extract under reduced pressure.

  • Suspend the crude extract in distilled water and partition sequentially with Hexane.

    • Causality: Hexane removes highly lipophilic interferences such as hexatriacontanol and oleic acid, which otherwise cause severe band broadening in downstream chromatography[2][6].

Step 2: Targeted Liquid-Liquid Partitioning

  • Partition the aqueous layer with Ethyl Acetate (EtOAc) followed by n-Butanol (n-BuOH).

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the EtOAc and n-BuOH fractions. View under UV light (365 nm). Coumarins exhibit intense blue or blue-green fluorescence. Spray with 10% ethanolic sulfuric acid and heat; a distinct spot transition confirms phenolic/coumarin presence.

Step 3: Chromatographic Purification

  • Subject the EtOAc fraction to Silica Gel Column Chromatography. Elute with a step gradient of Chloroform/Methanol (from 100:0 to 80:20).

  • Pool fractions exhibiting the target UV-fluorescent spot and subject them to Sephadex LH-20 chromatography (eluting with Methanol).

    • Causality: Sephadex LH-20 separates molecules based on both size exclusion and π−π aromatic interactions. The planar, highly conjugated coumarin ring interacts strongly with the dextran matrix, allowing it to be separated from bulky triterpenes and larger flavonoids.

  • Final polishing is achieved via Semi-Preparative HPLC (C18 column, isocratic elution with Acetonitrile/Water containing 0.1% Formic Acid) to yield pure 6,7-dihydroxy-8-methoxycoumarin.

Isolation Workflow Diagram

Figure 1: Polarity-guided isolation workflow for 6,7-dihydroxy-8-methoxycoumarin.

Pharmacological Activities & Mechanistic Pathways

Anti-Inflammatory and Anti-Allergic Mechanisms

Recent pharmacological evaluations have highlighted the potential of 6,7-dihydroxy-8-methoxycoumarin in modulating immune responses. Notably, research on the constituents of Verbascum thapsus identified this coumarin as an inhibitor of FcεRI (high-affinity IgE receptor) expression on mast cells[3][8].

  • Mechanistic Causality: In allergic cascades, the cross-linking of IgE bound to FcεRI on mast cells triggers rapid degranulation, releasing histamine and pro-inflammatory cytokines. By downregulating the surface expression of FcεRI, 6,7-dihydroxy-8-methoxycoumarin fundamentally desensitizes the mast cell, preventing the primary trigger of the allergic response rather than merely acting as a downstream antihistamine.

Figure 2: Inhibitory pathway of 6,7-dihydroxy-8-methoxycoumarin on mast cell FcεRI expression.

Allelopathic and Phytotoxic Effects

In agricultural and ecological contexts, 6,7-dihydroxy-8-methoxycoumarin acts as a potent allelochemical. Isolated from the extracts of bitter lupine seeds (Lupinus spp.), it demonstrated significant inhibitory effects on the germination and seedling growth of lettuce (Lactuca sativa)[2][5].

  • Mechanistic Causality: Phenolic compounds and coumarins typically exert phytotoxicity by uncoupling oxidative phosphorylation in plant mitochondria and inhibiting specific enzymatic pathways required for early radicle emergence. The synergistic effect of 6,7-dihydroxy-8-methoxycoumarin with other phenolic acids in lupine seeds creates a robust chemical defense mechanism, allowing the plant to suppress competing flora in resource-scarce environments[2].

Synthesis & Derivatization Strategies

While extraction from natural sources is viable, the low yield necessitates synthetic approaches for rigorous pharmacological testing. However, synthesizing highly oxygenated coumarins presents distinct regioselectivity challenges.

Regioselective Demethylation Challenges: Obtaining 6,7-dihydroxy-8-methoxycoumarin via the demethylation of fully methoxylated precursors (e.g., 6,7,8-trimethoxycoumarin) is notoriously difficult due to the similar electronic environments of the methoxy groups at C-6 and C-7.

  • Strategic Workaround: Synthetic chemists often utilize selective 1,2-diol protection strategies. For instance, reacting a precursor with dichlorodiphenylmethane can protect adjacent hydroxyl groups (such as those at C-6 and C-7), allowing targeted modifications or selective deprotection without disrupting the C-8 methoxy group[3][8].

Conclusion

6,7-Dihydroxy-8-methoxycoumarin is a highly specialized secondary metabolite with significant implications in both pharmacology and agricultural ecology. Its ability to downregulate FcεRI expression positions it as a promising scaffold for novel anti-allergic therapeutics, while its phytotoxic properties offer insights into natural bio-herbicides. Future drug development efforts must focus on overcoming its synthetic bottlenecks, particularly regioselective functionalization, to fully harness its therapeutic potential.

References

  • Phenolic compounds isolated from bitter lupine seeds and their inhibitory effects on germination and seedling growth of lettuce. Journal of Chemical Ecology. Available at:[Link]

  • KNApSAcK Metabolite Information - Coumarin (CAS 108221-59-6). KNApSAcK Family Database. Available at:[Link]

  • Chemical constituents of whole herb of Dicliptera chinensis. ResearchGate. Available at:[Link]

  • Chemical constituents of Pileostegia viburnoides var. glabrescens. ResearchGate. Available at:[Link]

  • Inhibitor for FcεRI expression on mast cell from Verbasucum thapsus. LookChem / Chemical Literature. Available at:[Link]

Sources

Exploratory

Natural Plant Sources and Isolation of 6,7-Dihydroxy-8-methoxycoumarin: A Technical Whitepaper

Executive Summary & Pharmacological Rationale Coumarins represent a privileged and highly versatile scaffold in natural product chemistry and drug discovery. Among these, 6,7-dihydroxy-8-methoxycoumarin —a highly oxygena...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Coumarins represent a privileged and highly versatile scaffold in natural product chemistry and drug discovery. Among these, 6,7-dihydroxy-8-methoxycoumarin —a highly oxygenated coumarin derivative—has garnered significant attention for its potential antioxidant, antimicrobial, and anti-inflammatory properties.

Structurally, the presence of ortho-dihydroxy (catechol) groups at C-6 and C-7 provides potent radical-scavenging capabilities, while the methoxy group at C-8 modulates its lipophilicity, preventing excessive polarity and thereby enhancing cellular permeability. This whitepaper details the botanical sources of this specific compound and provides a highly validated, self-correcting methodology for its extraction, isolation, and structural elucidation.

Natural Botanical Sources

6,7-Dihydroxy-8-methoxycoumarin is not ubiquitous across the plant kingdom; it is synthesized by specific plant lineages as a secondary metabolite, often via the phenylpropanoid pathway in response to environmental stress. The table below summarizes the primary botanical sources identified in peer-reviewed literature.

Plant SpeciesFamilyPlant PartGeographic ContextReference
Pileostegia viburnoides var. glabrescensSaxifragaceae / HydrangeaceaeRhizomes and LeavesSouthwest China, Vietnam[1]
Lonicera etruscaCaprifoliaceaeAerial parts (Stems/Leaves)Turkey, Saudi Arabia[2]
Cacalia tanguticaAsteraceaeAerial partsChina (Gansu, Qinghai)
Lupinus spp. (Bitter Lupine)FabaceaeSeedsEurope[3]

Causality-Driven Isolation and Purification Methodology

The isolation of highly oxygenated coumarins presents specific chromatographic challenges: they are prone to oxidation (due to the catechol moiety) and frequently co-elute with structurally similar flavonoids and phenolic acids. As a Senior Application Scientist, I have designed the following protocol as a self-validating system , ensuring high final purity (>98%) while minimizing structural degradation.

Raw Material Preparation and Extraction
  • Step 1: Comminution. Pulverize the shade-dried plant material (e.g., aerial parts of L. etrusca[2]) into a fine powder (40-60 mesh).

    • Causality: This maximizes the surface-area-to-volume ratio, ensuring efficient solvent penetration and exhaustive extraction of the plant matrix.

  • Step 2: Solvent Extraction. Extract the powder using 85% aqueous methanol (v/v) under ultrasonic irradiation for 3 cycles of 60 minutes at 40°C.

    • Causality: 85% methanol is explicitly chosen because the water content swells the cellulosic plant cell walls, while the methanol effectively solubilizes moderately non-polar aglycones like 6,7-dihydroxy-8-methoxycoumarin. Ultrasonic extraction induces acoustic cavitation, accelerating mass transfer while maintaining a low temperature to prevent the thermal oxidation of the sensitive catechol group.

  • Step 3: Concentration. Filter the extract and concentrate in vacuo using a rotary evaporator at ≤45°C to yield the crude extract.

Liquid-Liquid Partitioning (Defatting and Enrichment)
  • Step 4: Aqueous Suspension. Suspend the crude methanolic extract in distilled water.

  • Step 5: Hexane Partitioning. Partition successively with n-hexane (3 × equal volume).

    • Causality: This is a critical defatting step. It removes highly non-polar lipids, plant waxes, and chlorophylls that would otherwise irreversibly bind to and foul downstream normal-phase chromatographic resins. The hexane layer is discarded.

  • Step 6: Chloroform & Ethyl Acetate Partitioning. Partition the remaining aqueous layer sequentially with chloroform (CHCl₃) and ethyl acetate (EtOAc)[1].

    • Causality: The target coumarin, possessing both hydroxyl and methoxy groups, exhibits intermediate polarity. It predominantly partitions into the CHCl₃ and EtOAc fractions, leaving highly polar tannins, sugars, and heavy glycosides trapped in the aqueous phase.

Chromatographic Fractionation
  • Step 7: Silica Gel Column Chromatography. Load the concentrated EtOAc/CHCl₃ fraction onto a normal-phase silica gel column (200-300 mesh). Elute with a step gradient of Chloroform-Methanol (from 100:0 to 80:20).

    • Causality: Silica gel separates compounds based on hydrogen-bonding affinity. The ortho-dihydroxy groups of the target compound interact strongly with the stationary silanol groups, requiring a polar modifier (methanol) to disrupt these interactions and facilitate elution.

  • Step 8: TLC Validation. Monitor the eluent fractions via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm).

    • Self-Validation: Coumarins typically exhibit an intense blue or yellow-green fluorescence at 365 nm. Fractions showing similar Rf values with this fluorescent profile are pooled.

Final Purification
  • Step 9: Size Exclusion Chromatography. Pass the pooled coumarin-rich fractions through a Sephadex LH-20 column, eluting with 100% methanol.

    • Causality: While Sephadex LH-20 is primarily a size-exclusion resin, in methanolic solvents, it acts via π−π interactions. Aromatic coumarins are retained longer than non-aromatic impurities of similar hydrodynamic volume, providing an orthogonal separation mechanism to the silica gel step.

  • Step 10: Preparative HPLC. Subject the enriched sub-fraction to reversed-phase preparative HPLC (ODS C18 column, 5 µm, 250 × 20 mm), using an isocratic elution of H₂O-Acetonitrile (e.g., 70:30 v/v) modified with 0.1% formic acid.

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyls, preventing peak tailing and improving resolution. This final step guarantees >98% purity, validating the entire upstream workflow.

Experimental Workflow Diagram

IsolationWorkflow Plant Dried Plant Material (e.g., L. etrusca, P. viburnoides) Extraction Ultrasonic Extraction (85% MeOH, 40°C) Plant->Extraction Crude Crude Extract (Concentrated in vacuo) Extraction->Crude Partition Liquid-Liquid Partitioning (Hexane -> CHCl3 -> EtOAc) Crude->Partition ActiveFrac Coumarin-Rich Fractions (CHCl3 / EtOAc Layers) Partition->ActiveFrac Silica Silica Gel Chromatography (Gradient: CHCl3-MeOH) ActiveFrac->Silica Sephadex Sephadex LH-20 (Elution: 100% MeOH) Silica->Sephadex Prep Preparative HPLC (ODS C18, H2O-MeCN + 0.1% FA) Sephadex->Prep Pure 6,7-Dihydroxy-8-methoxycoumarin (>98% Purity) Prep->Pure

Figure 1: Step-by-step isolation workflow for 6,7-dihydroxy-8-methoxycoumarin.

Structural Elucidation & Analytical Characterization

Once isolated, the chemical identity of the compound must be unequivocally validated to rule out structural isomers (such as fraxetin, which is 7,8-dihydroxy-6-methoxycoumarin).

  • Mass Spectrometry (ESI-MS): The compound will exhibit a molecular ion peak [M-H]⁻ at m/z 207 in negative ion mode, corresponding to the molecular formula C₁₀H₈O₅ (Exact mass: 208.037 Da).

  • 1H-NMR (DMSO-d₆): The defining features include two doublet signals (typically around δ 6.2 and 7.9 ppm, J = 9.5 Hz) characteristic of the C-3 and C-4 protons of the α -pyrone ring. An aromatic singlet at δ ~6.8 ppm corresponds to the isolated C-5 proton. A sharp three-proton singlet around δ 3.8 ppm confirms the presence of the methoxy group.

  • Causality in 2D NMR Selection: To definitively differentiate 6,7-dihydroxy-8-methoxycoumarin from fraxetin, HMBC (Heteronuclear Multiple Bond Correlation) is strictly required. The correlation cross-peak between the methoxy protons ( δ ~3.8) and the C-8 carbon unequivocally anchors the methoxy group at the C-8 position, serving as the ultimate self-validation of the structural assignment.

References

  • Zou JY, Chen SH, Li QW, Ou YW, Chen HJ, Wang W. "[Chemical constituents of Pileostegia viburnoides var. glabrescens]". Zhong Yao Cai (Journal of Chinese Medicinal Materials). 2012 May;35(5):724-5. URL: [Link]

  • Guvenalp Z, Ozbek H, Kuruuzum-Uz A, Kazaz C, Demirezer LO. "Chemical constituents of Lonicera etrusca". Chemistry of Natural Compounds. 2012; 48:693-695. URL: [Link]

  • Liu ZL, Tian X. "The Components of Cacalia tangutica". Bulletin of the Korean Chemical Society. 2004; 25(7):1078-1080. URL: [Link]

  • Stobiecki M, et al. "Phenolic compounds isolated from bitter lupine seeds and their inhibitory effects on germination and seedling growth of lettuce". Journal of Chemical Ecology. 1993; 19(2):325-338. URL: [Link]

Sources

Foundational

Toxicity and Safety Profile of 6,7-Dihydroxy-8-methoxycoumarin in Cell Models: A Technical Guide for Preclinical Evaluation

Executive Summary & Chemical Profile Coumarins represent a highly versatile class of phytochemicals with profound implications in pharmacology. Among them, 6,7-Dihydroxy-8-methoxycoumarin (CAS: 108221-59-6)—isolated from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Coumarins represent a highly versatile class of phytochemicals with profound implications in pharmacology. Among them, 6,7-Dihydroxy-8-methoxycoumarin (CAS: 108221-59-6)—isolated from medicinal species such as Dicliptera chinensis[1] and Pileostegia viburnoides[2]—has garnered attention for its potential to modulate inflammatory and oxidative stress pathways.

However, translating botanical isolates into viable therapeutic candidates requires rigorous preclinical safety profiling. A critical challenge in evaluating phenolic compounds is distinguishing between true pharmacological efficacy (e.g., anti-inflammatory signaling) and artifactual results driven by basal cytotoxicity. This whitepaper establishes the foundational cell-based methodologies necessary to map the toxicity and efficacy thresholds of 6,7-Dihydroxy-8-methoxycoumarin, providing drug development professionals with a self-validating framework for preclinical screening.

Mechanistic Profiling in Mammalian & Plant Models

Macrophage Models (RAW 264.7)

Macrophages are the primary responders in innate immunity. When stimulated by lipopolysaccharide (LPS), RAW 264.7 cells upregulate inducible nitric oxide synthase (iNOS), leading to massive Nitric Oxide (NO) production. In comprehensive phytochemical screenings, coumarins isolated alongside 6,7-Dihydroxy-8-methoxycoumarin demonstrate dose-dependent inhibition of LPS-induced NO production[1]. Crucially, evaluating the safety profile of this compound requires a multiplexed approach to ensure that the reduction in NO is a result of pathway modulation rather than cell death.

Mesangial Cell Models

In the context of diabetic nephropathy, mesangial cells subjected to high-glucose (HG) environments overproduce reactive oxygen species (ROS), superoxide anions (O₂•−), and extracellular matrix proteins like Collagen I[1]. The safety and efficacy profile of 6,7-Dihydroxy-8-methoxycoumarin in this model is defined by its ability to quench ROS without disrupting basal mitochondrial respiration or triggering apoptosis.

Phytotoxicity in Plant Models

Beyond mammalian cells, 6,7-Dihydroxy-8-methoxycoumarin has demonstrated potent phytotoxic effects. When isolated from bitter lupine seeds, the compound significantly suppressed root elongation and stimulated abnormal radial expansion of epidermal cells in Lactuca sativa (lettuce) seedlings[3]. This highlights the compound's capacity to disrupt fundamental cellular architecture at high concentrations, reinforcing the need for strict dosing thresholds.

Pathway Compound 6,7-Dihydroxy-8- methoxycoumarin Macrophage RAW 264.7 Macrophages Compound->Macrophage Treatment Mesangial Mesangial Cells Compound->Mesangial Treatment NO Nitric Oxide (NO) Production Compound->NO Inhibits ROS ROS & Superoxide Accumulation Compound->ROS Attenuates Macrophage->NO iNOS Pathway Mesangial->ROS Mitochondrial Dysfunction LPS LPS Stimulation LPS->Macrophage TLR4 Activation HG High Glucose Stimulation HG->Mesangial Metabolic Stress

Fig 1: Mechanistic pathway of 6,7-Dihydroxy-8-methoxycoumarin in macrophages and mesangial cells.

Quantitative Data Summary

The following table synthesizes the observed biological and toxicological effects of 6,7-Dihydroxy-8-methoxycoumarin and its immediate structural analogs across various models:

Cell Line / OrganismAssay / TargetObserved EffectCytotoxicity ThresholdReference
RAW 264.7 Macrophages Griess Assay (NO)Dose-dependent NO inhibitionMarginal at therapeutic doses[1]
Mesangial Cells DCFDA / DHE (ROS)Attenuation of oxidative stressPreserved viability[1]
P388 Murine Leukemia Cell ViabilityInactive / Low CytotoxicityIC50 > 50 µM[2]
Lactuca sativa (Lettuce) Seedling GrowthPhytotoxic suppressionRoot elongation inhibited[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. A protocol is only as trustworthy as its ability to rule out false positives.

Protocol A: Dual NO Inhibition and Cytotoxicity Assay (RAW 264.7)

Causality & Logic: When screening compounds for anti-inflammatory efficacy, a critical failure point is conflating cytotoxicity with pharmacological inhibition. A compound that kills macrophages will naturally reduce NO levels in the media. Therefore, this self-validating protocol multiplexes the Griess assay with an MTT viability assay on the exact same cell population.

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Allow 24h for adherence in DMEM + 10% FBS.

  • Pre-treatment: Pre-treat cells with 6,7-Dihydroxy-8-methoxycoumarin (0.1, 1, 10, 50, 100 µM) for 2 hours. Include Dexamethasone (10 µM) as a positive control for NO inhibition, and a vehicle control (0.1% DMSO).

  • Stimulation: Add 1 µg/mL LPS for 24 hours to induce iNOS expression.

  • Efficacy Readout (Griess): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate for 10 mins in the dark. Read absorbance at 540 nm to quantify nitrite.

  • Toxicity Validation (MTT): To the remaining cells and media in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4h, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Validation Rule: If the compound reduces NO at 50 µM but MTT indicates <80% cell viability compared to the vehicle, the anti-inflammatory claim is invalidated by cytotoxicity.

Protocol B: Orthogonal Oxidative Stress Profiling (Mesangial Cells)

Causality & Logic: DCFDA is a highly sensitive probe for general ROS, but it is susceptible to auto-oxidation and photobleaching, leading to artifactual spikes. To create a self-validating panel, DCFDA must be paired with Dihydroethidium (DHE), which specifically intercalates with DNA upon oxidation by superoxide anions (O₂•−).

  • Cell Culture & Starvation: Culture murine mesangial cells and synchronize the cell cycle via serum starvation (0.5% FBS) for 24 hours.

  • Pre-treatment: Pre-treat with the coumarin compound for 1 hour. Include N-acetylcysteine (NAC, 1 mM) as a positive antioxidant control.

  • Disease Stimulation: Expose cells to High Glucose (HG, 30 mM) for 48 hours to induce mitochondrial stress and ROS accumulation.

  • General ROS Detection: Stain a subset of wells with 10 µM DCFDA for 30 mins at 37°C. Wash with PBS and measure fluorescence (Ex/Em: 485/535 nm).

  • Superoxide Specificity Detection: Stain a parallel subset of wells with 5 µM DHE for 30 mins. Measure fluorescence (Ex/Em: 518/606 nm). Validation Rule: Concordance between the reduction in DCFDA and DHE signals definitively validates the compound's safety and efficacy as an intracellular antioxidant without inducing secondary radical formation.

Workflow Seed 1. Cell Seeding & Starvation Treat 2. Compound Pre-treatment Seed->Treat 24h Stim 3. Disease Stimulation Treat->Stim 1-2h Assay 4. Orthogonal Assays Stim->Assay 24-48h Val 5. Viability Validation Assay->Val Counter-screen

Fig 2: Self-validating experimental workflow for compound toxicity and efficacy profiling.

References

  • Source: researchgate.
  • Source: researchgate.
  • Title: Chemical constituents of Pileostegia viburnoides var.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Quantification of 6,7-Dihydroxy-8-methoxycoumarin

Introduction & Scope 6,7-Dihydroxy-8-methoxycoumarin (often studied alongside related coumarins like fraxetin) is a highly bioactive secondary metabolite characterized by its benzopyrone core, two phenolic hydroxyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

6,7-Dihydroxy-8-methoxycoumarin (often studied alongside related coumarins like fraxetin) is a highly bioactive secondary metabolite characterized by its benzopyrone core, two phenolic hydroxyl groups, and a methoxy substitution. It is a critical marker compound found in various medicinal plants, including Atractylodes japonica and Pileostegia viburnoides. Accurately quantifying this compound is essential for pharmacokinetic profiling, quality control of botanical extracts, and early-stage drug development.

This technical guide details a robust, self-validating High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the extraction, separation, and precise quantification of 6,7-Dihydroxy-8-methoxycoumarin.

Scientific Grounding & Causality of Methodological Choices

Developing a reliable chromatographic method requires translating the physicochemical properties of the analyte into specific instrumental parameters. Do not treat these parameters as arbitrary; they are mechanistically driven:

  • Stationary Phase Selection (End-capped C18): The target analyte possesses two adjacent phenolic hydroxyl groups at the C6 and C7 positions. These groups are highly prone to secondary interactions—specifically hydrogen bonding and ion exchange—with unreacted silanol groups on standard silica supports. This manifests as severe peak tailing. We mandate the use of an extensively end-capped C18 column to sterically shield residual silanols, ensuring a symmetrical peak shape.

  • Mobile Phase Acidification (0.1% Formic Acid): The phenolic hydroxyls have a pKa of approximately 7.5. In a neutral mobile phase, the molecule exists in a state of dynamic, partial ionization, leading to split peaks and irreproducible retention times. By acidifying the mobile phase to pH ~2.7 using 0.1% formic acid, ionization is completely suppressed. The molecule remains in its neutral, lipophilic state, partitioning predictably into the hydrophobic stationary phase.

  • Detection Wavelength ( λmax​ 340 nm): While the universal 254 nm wavelength detects the aromatic ring, setting the UV detector to 340 nm specifically targets the extended π→π∗ and n→π∗ conjugated system of the substituted benzopyrone ring. This choice drastically improves the signal-to-noise (S/N) ratio by rendering non-conjugated matrix interferences optically transparent.

Mechanism A 6,7-Dihydroxy-8-methoxycoumarin (pKa ~7.5) B Acidified Mobile Phase (0.1% Formic Acid, pH ~2.7) A->B C Ionization Suppressed (Neutral State Maintained) B->C D End-Capped C18 Column (Hydrophobic Interaction) C->D E Sharp Peak Shape & Reproducible Retention D->E

Fig 1. Mechanistic causality of mobile phase acidification on coumarin retention.

Experimental Protocol

Self-Validating System Design: This protocol integrates System Suitability Testing (SST) and Quality Control (QC) bracketing to ensure that every dataset internally proves its own validity before sample data is accepted.

Materials & Reagents
  • Reference Standard: 6,7-Dihydroxy-8-methoxycoumarin (Purity 98%, HPLC grade) .

  • Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Acetonitrile (ACN), Ultrapure water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid.

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL stock solution. Store at -20°C protected from light.

  • Working Calibration Standards: Dilute the stock solution with the initial mobile phase (90% Water / 10% ACN) to create a 6-point calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Extraction (Plant Matrix):

    • Pulverize the dried plant material and pass it through a 60-mesh sieve to ensure uniform surface area.

    • Accurately weigh 1.00 g of the powder into a 50 mL centrifuge tube.

    • Add 20.0 mL of 70% aqueous Methanol.

    • Extract via ultrasonication (40 kHz, 300 W) at room temperature for exactly 30 minutes.

    • Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C to pellet cellular debris.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Workflow A 1. Sample Collection (Plant Matrix) B 2. Ultrasonic Extraction (70% Methanol, 30 min) A->B C 3. Centrifugation & Filtration (0.22 µm PTFE) B->C D 4. HPLC-UV Injection (Reverse Phase C18) C->D E 5. UV Detection (λmax = 340 nm) D->E F 6. Data Analysis & Quantification E->F

Fig 2. Step-by-step sample preparation and HPLC-UV analytical workflow.

Chromatographic Conditions
  • Column: End-capped C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C (thermostatted to prevent retention time drift).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 340 nm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Initial
5.08515Linear
15.06040Linear
20.01090Linear (Wash)
25.09010Linear (Re-equilibration)
30.09010Hold

Method Validation & Quantitative Data Presentation

To establish trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. The following tables summarize the required quantitative metrics for a successfully validated system.

Table 2: System Suitability Test (SST) Criteria (Must be verified prior to sample analysis using the 25 µg/mL standard)

ParameterAcceptance CriteriaAnalytical Purpose
Retention Time (RT) %RSD 1.0% (n=5)Confirms pump stability and column equilibration.
Peak Area %RSD 2.0% (n=5)Confirms autosampler precision.
Tailing Factor ( Tf​ )0.8 - 1.5Validates suppression of secondary silanol interactions.
Theoretical Plates ( N ) 5,000Ensures sufficient column efficiency/resolving power.

Table 3: Expected Method Validation Parameters

Validation ParameterResult / Range
Linear Range1.0 - 100.0 µg/mL
Regression Equation y=34512x+1205
Correlation Coefficient ( R2 ) 0.9995
Limit of Detection (LOD, S/N=3)0.15 µg/mL
Limit of Quantitation (LOQ, S/N=10)0.50 µg/mL
Intra-day Precision (%RSD) 1.5%
Inter-day Precision (%RSD) 2.0%
Average Recovery (%)98.5% ± 2.1%

Troubleshooting & Expert Insights

  • Baseline Drift during Gradient: A rising baseline at 340 nm is typically caused by UV absorbance of the organic modifier. Ensure strictly LC-MS grade Acetonitrile is used, as lower grades contain impurities that absorb heavily in the UV spectrum.

  • Peak Splitting or Fronting: If the peak for 6,7-Dihydroxy-8-methoxycoumarin splits, the sample solvent is likely stronger than the initial mobile phase (e.g., sample dissolved in 100% Methanol injected into 10% Acetonitrile). Always dissolve the final sample in a solvent matching the initial mobile phase conditions to focus the analyte tightly at the head of the column.

References

  • Zhou, Y., Sun, J., Jiang, B., et al. (2024). "Study on Lipophilic Chemical Constituents of Atractylodes japonica". Information on Traditional Chinese Medicine, 41(1), 32-35.[Link]

  • Li, Y. (2022). "A dataset of crystal structure of chemical constituents in traditional Chinese medicines". China Scientific Data. [Link]

  • KNApSAcK Family Core Database. "Metabolite Information - Coumarin (C_ID: C00055696)". Nara Institute of Science and Technology. [Link]

Application

Application Notes and Protocols for the Selective Extraction and Purification of 6,7-Dihydroxy-8-methoxycoumarin from Complex Plant Matrices

Abstract This comprehensive guide provides a detailed protocol for the extraction, purification, and identification of 6,7-dihydroxy-8-methoxycoumarin from complex plant matrices. This document is intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the extraction, purification, and identification of 6,7-dihydroxy-8-methoxycoumarin from complex plant matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The methodologies outlined herein are designed to ensure high yield and purity of the target compound, supported by scientific rationale for each step. This protocol emphasizes modern, efficient, and green extraction techniques, followed by robust purification and analytical validation methods.

Introduction: The Significance of 6,7-Dihydroxy-8-methoxycoumarin

Coumarins are a significant class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom.[1] They exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 6,7-Dihydroxy-8-methoxycoumarin, a hydroxylated and methoxylated derivative of coumarin, is of particular interest due to its potential therapeutic applications. The presence of both hydroxyl and methoxy functional groups on the coumarin scaffold suggests a compound with nuanced polarity and reactivity, making its selective extraction from a complex mixture of plant metabolites a challenging yet critical task. This guide provides a systematic approach to overcome these challenges.

Chemical Structure of 6,7-Dihydroxy-8-methoxycoumarin:

Caption: Chemical structure of 6,7-Dihydroxy-8-methoxycoumarin.

Pre-Extraction Considerations: Plant Material Preparation

The success of any extraction protocol is fundamentally dependent on the quality and preparation of the starting plant material.

2.1. Plant Material Selection and Handling:

  • Source: While 6,7-dihydroxy-8-methoxycoumarin has been identified in sources like debittered lupin seeds, a thorough literature review or preliminary screening of plant species known to be rich in coumarins is recommended.[2]

  • Harvesting and Drying: Harvest the appropriate plant part (e.g., leaves, stems, roots, or seeds) at the optimal time to maximize the concentration of the target compound. The material should be dried promptly to prevent enzymatic degradation and microbial growth. Air-drying in a well-ventilated area away from direct sunlight or freeze-drying are preferred methods.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent contact, thereby enhancing extraction efficiency. A particle size of 40-60 mesh is generally recommended.

Extraction Methodologies: A Comparative Approach

The choice of extraction method is critical and depends on factors such as the physicochemical properties of the target compound, the nature of the plant matrix, and the desired scale of the operation. Given the presence of two polar hydroxyl groups and a less polar methoxy group, 6,7-dihydroxy-8-methoxycoumarin is expected to have moderate polarity. Therefore, solvents of intermediate polarity or solvent-water mixtures are likely to be most effective.

3.1. Ultrasound-Assisted Extraction (UAE): A Green and Efficient Choice

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents.[3][4] This method offers several advantages, including reduced extraction time, lower solvent consumption, and increased extraction yield compared to conventional methods.

Protocol for Ultrasound-Assisted Extraction:

  • Sample Preparation: Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% aqueous methanol (v/v) to the flask. The addition of water improves the extraction of moderately polar compounds.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3.2. Supercritical Fluid Extraction (SFE): A Highly Selective Method

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[5][6] Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract. Its solvating power can be tuned by altering the pressure and temperature, allowing for selective extraction. Due to the polarity of 6,7-dihydroxy-8-methoxycoumarin, the use of a polar co-solvent (modifier) is necessary.

Protocol for Supercritical Fluid Extraction:

  • Sample Loading: Load 20 g of the powdered plant material into the extraction vessel of the SFE system.

  • System Parameters:

    • Pressure: 250 bar

    • Temperature: 50°C

    • CO₂ Flow Rate: 2 mL/min

    • Co-solvent: Ethanol (10% of CO₂ flow rate)

  • Extraction: Perform the extraction for 2 hours.

  • Collection: The extract is collected in a separator vessel where the pressure is reduced, causing the CO₂ to return to its gaseous state, leaving behind the extracted compounds.

  • Solvent Removal: Any residual ethanol in the extract can be removed under vacuum.

Table 1: Comparison of Extraction Methodologies

FeatureUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Acoustic cavitationTunable solvent properties of a supercritical fluid
Solvents Methanol/Ethanol-water mixturesSupercritical CO₂ with a polar co-solvent (e.g., ethanol)
Advantages Rapid, efficient, lower solvent consumptionHighly selective, "green" solvent, tunable
Disadvantages Potential for degradation of thermolabile compoundsHigh initial equipment cost, may require a co-solvent
Best For Lab-scale to pilot-scale extractionsHigh-value compounds requiring high purity

Purification Strategy: Isolating the Target Compound

The crude extract obtained from the initial extraction will contain a complex mixture of compounds. A multi-step purification strategy is therefore required to isolate 6,7-dihydroxy-8-methoxycoumarin.

4.1. Liquid-Liquid Partitioning:

This initial purification step separates compounds based on their differential solubility in two immiscible liquid phases.

  • Dissolution: Dissolve the crude extract in a mixture of methanol and water (1:9 v/v).

  • Partitioning: Transfer the solution to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The moderately polar 6,7-dihydroxy-8-methoxycoumarin is expected to partition primarily into the ethyl acetate fraction.

  • Fraction Collection: Collect each fraction and evaporate the solvent to dryness.

4.2. Column Chromatography:

The enriched ethyl acetate fraction is then subjected to column chromatography for further purification.

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

  • Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is recommended. Start with a non-polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High Purity

For obtaining highly pure 6,7-dihydroxy-8-methoxycoumarin, preparative HPLC is the final recommended step.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a good starting point.

  • Detection: UV detection at the maximum absorbance wavelength of the coumarin (typically around 320-350 nm).

Purification Workflow Diagram:

Purification_Workflow Crude_Extract Crude Plant Extract LLP Liquid-Liquid Partitioning Crude_Extract->LLP Hexane n-Hexane Fraction (Non-polar compounds) LLP->Hexane Partition with n-hexane DCM Dichloromethane Fraction (Low to medium polarity) LLP->DCM Partition with Dichloromethane EtOAc Ethyl Acetate Fraction (Enriched in target compound) LLP->EtOAc Partition with Ethyl Acetate Aqueous Aqueous Fraction (Highly polar compounds) LLP->Aqueous CC Silica Gel Column Chromatography EtOAc->CC Prep_HPLC Preparative HPLC CC->Prep_HPLC Pure_Compound Pure 6,7-Dihydroxy-8-methoxycoumarin Prep_HPLC->Pure_Compound

Caption: A typical workflow for the purification of 6,7-dihydroxy-8-methoxycoumarin.

Analytical Validation: Confirming the Identity and Purity

The identity and purity of the isolated compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, ideally showing a single sharp peak.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which should correspond to that of 6,7-dihydroxy-8-methoxycoumarin (C₁₀H₈O₅, MW: 208.17 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the identity of the isolated compound. The spectra should be compared with literature data for 6,7-dihydroxy-8-methoxycoumarin or related compounds.[3]

Conclusion

This guide provides a robust and scientifically-grounded framework for the extraction and purification of 6,7-dihydroxy-8-methoxycoumarin from plant matrices. The combination of efficient extraction techniques like UAE or SFE with a systematic purification strategy involving liquid-liquid partitioning and chromatography is crucial for obtaining the target compound in high purity. The causality behind each experimental choice is rooted in the physicochemical properties of coumarins and the principles of separation science. Adherence to these protocols, coupled with rigorous analytical validation, will enable researchers to successfully isolate this promising natural product for further investigation and development.

References

  • Y. Miyaji, A. Manabe, T. Tokumori, Y. Sumida, T. Yoshida, M. Ozawa, T. Okuda, "Application of Supercritical Fluid Extraction to Components of Crude Drugs and Plants. II. Extraction of Coumarins, Lignans and Prenylflavonoids," Yakugaku Zasshi, vol. 107, no. 5, pp. 367-372, 1987. [Link]

  • Y. Wang, et al., "Green and enhanced extraction of coumarins from Cortex Fraxini by ultrasound-assisted deep eutectic solvent extraction," Journal of Separation Science, vol. 43, no. 18, pp. 3645-3654, 2020. [Link]

  • S. M. Z. Hossain, et al., "Ultrasound-assisted extraction of bioactive compounds from plant materials: A review," Journal of Food Science and Technology, vol. 55, no. 5, pp. 1598-1614, 2018.
  • R. Liu, et al., "Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography," Journal of Chromatography A, vol. 1078, no. 1-2, pp. 178-182, 2005. [Link]

  • R. Alfaro-Avendaño, et al., "Extraction and Purification of Coumarins in Ipomoea cairica by TLC and HPLC: An Integrative Experiment for Student Learning Chromatography," Journal of Chemical Education, vol. 98, no. 8, pp. 2734–2740, 2021. [Link]

  • Y. Li, et al., "Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment," Molecules, vol. 27, no. 17, p. 5693, 2022. [Link]

  • R. Liu, Q. Sun, J. Cui, "Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography," Journal of Chromatography A, vol. 1078, no. 1-2, pp. 178-182, 2005. [Link]

  • M. Stobiecki, D. Ciesiolka, M. Peretiatkowicz, K. Gulewicz, "Alkaloid and phenolic compounds in lupin seeds," Allelopathy Journal, vol. 1, no. 1, pp. 21-28, 1994. [Link]

  • A. P. V. de Oliveira, et al., "Supercritical extraction of coumarins from Pterocaulon balansae," The Journal of Supercritical Fluids, vol. 52, no. 1, pp. 13-17, 2010.
  • R. Liu, et al., "Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography," Journal of Chromatography A, vol. 1076, no. 1-2, pp. 127-132, 2005. [Link]

  • H. B. Li, F. Chen, "Simultaneous separation and purification of five bioactive coumarins from the Chinese medicinal plant Cnidium monnieri by high-speed counter-current chromatography," Journal of Separation Science, vol. 28, no. 3, pp. 268-272, 2005. [Link]

  • R. Liu, et al., "Purification of Coumarin Compounds From Cortex fraxinus by Adsorption Chromatography," Journal of Chromatographic Science, vol. 53, no. 5, pp. 744-748, 2015. [Link]

  • M. M. F. de Sousa, "Coumarins—An Important Class of Phytochemicals," in Phytochemicals - A Global Perspective of Their Role in Nutrition and Health, IntechOpen, 2012. [Link]

  • A. M. L. Seca, D. C. G. A. Pinto, "Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms," Molecules, vol. 26, no. 21, p. 6479, 2021. [Link]

Sources

Method

Total chemical synthesis pathway for 6,7-Dihydroxy-8-methoxycoumarin

Application Note: Total Chemical Synthesis Pathway for 6,7-Dihydroxy-8-methoxycoumarin Introduction & Strategic Retrosynthetic Framework 6,7-Dihydroxy-8-methoxycoumarin (often referred to as isofraxetin) is a highly oxyg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Total Chemical Synthesis Pathway for 6,7-Dihydroxy-8-methoxycoumarin

Introduction & Strategic Retrosynthetic Framework

6,7-Dihydroxy-8-methoxycoumarin (often referred to as isofraxetin) is a highly oxygenated coumarin scaffold found in natural sources such as bitter lupine seeds[1]. While modern biological pathways utilizing engineered Escherichia coli and scopoletin 8-hydroxylase (S8H) have been developed for related isomers like fraxetin[2], total chemical synthesis remains the gold standard for scalable drug development and derivative screening.

Recent advancements in coumarin synthesis include Au(I)-catalyzed Intramolecular Hydroarylation (IMHA)[3],[4]. However, achieving the precise regiocontrol required for the 6,7-dihydroxy-8-methoxy substitution pattern demands a strategic, bottom-up classical approach[5]. Our self-validating pathway relies on the sequential installation of four contiguous oxygenated substituents on a benzene ring prior to pyrone cyclization.

Mechanistic Causality & Regioselectivity
  • Pyrone Ring Formation : The target is disconnected via a Knoevenagel condensation to 2,4,5-trihydroxy-3-methoxybenzaldehyde. Condensation with malonic acid guarantees cyclization exclusively at the 2-OH position, ensuring the correct coumarin numbering.

  • Formylation Regioselectivity : The aldehyde is derived from 1,2,4-trihydroxy-3-methoxybenzene via a Gattermann formylation. The synergistic ortho/para directing effects of the 4-OH and 2-OH groups overwhelmingly direct the electrophile to the C5 position.

  • Thiele-Winter Acetoxylation : The trihydroxy precursor is accessed via the Thiele-Winter acetoxylation of 3-methoxy-1,2-benzoquinone. The electronic disparity between the C1 and C2 carbonyls (driven by the +M effect of the C3-methoxy group) makes C1 more electrophilic, directing the acetate nucleophile exclusively to C4.

Synthetic Workflow Visualization

SynthesisPathway SM 3-Methoxycatechol (Starting Material) Ox Oxidation (Ag2O, Ether) SM->Ox Q 3-Methoxy-1,2-benzoquinone Ox->Q TW Thiele-Winter Acetoxylation (Ac2O, H2SO4) Q->TW TA 1,2,4-Triacetoxy-3-methoxybenzene TW->TA Hyd Acidic Hydrolysis (HCl, MeOH) TA->Hyd TH 1,2,4-Trihydroxy-3-methoxybenzene Hyd->TH Form Gattermann Formylation (Zn(CN)2, HCl) TH->Form Ald 2,4,5-Trihydroxy-3-methoxybenzaldehyde Form->Ald Knoev Knoevenagel Condensation (Malonic Acid, Pyridine) Ald->Knoev Target 6,7-Dihydroxy-8-methoxycoumarin (Target Compound) Knoev->Target

Total chemical synthesis pathway of 6,7-dihydroxy-8-methoxycoumarin.

Quantitative Reaction Parameters

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 OxidationAg₂O, Na₂SO₄, Anhydrous Ether25285 - 90
2 Thiele-WinterAc₂O, conc. H₂SO₄ (cat.)0 → 25475 - 80
3 Ester Hydrolysis2M HCl, Methanol65390 - 95
4 Gattermann FormylationZn(CN)₂, HCl(g), Anhydrous Ether0 → 25265 - 70
5 Knoevenagel CyclizationMalonic acid, Pyridine, Aniline (cat.)90470 - 75

Self-Validating Experimental Protocols

Step 1: Oxidation to 3-Methoxy-1,2-benzoquinone
  • Procedure : Dissolve 3-methoxycatechol (10.0 g, 71.4 mmol) in anhydrous diethyl ether (150 mL). Add freshly prepared silver(I) oxide (Ag₂O, 2.5 eq) and anhydrous Na₂SO₄ (10 g) to absorb generated water. Stir vigorously at room temperature in the dark for 2 hours. Filter the suspension through a pad of Celite to remove silver salts and evaporate the solvent under reduced pressure.

  • Causality & Validation : The reaction must be kept anhydrous to prevent nucleophilic attack of water on the highly reactive o-quinone. Validation : A successful reaction is visually confirmed by the rapid color shift from a colorless solution to a deep red/orange crystalline solid (o-quinone).

Step 2: Thiele-Winter Acetoxylation
  • Procedure : Suspend the crude 3-methoxy-1,2-benzoquinone in acetic anhydride (40 mL) and cool to 0 °C. Carefully add concentrated H₂SO₄ (0.5 mL) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours. Pour the mixture over crushed ice to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Causality & Validation : H₂SO₄ activates the quinone carbonyls. The +M effect of the methoxy group makes the C1 carbonyl more electrophilic, directing the acetate nucleophile to C4. Validation : The deep red color of the quinone will completely dissipate, yielding a colorless/white solid (1,2,4-triacetoxy-3-methoxybenzene).

Step 3: Acidic Hydrolysis
  • Procedure : Dissolve 1,2,4-triacetoxy-3-methoxybenzene (15.0 g) in methanol (100 mL) and add 2M HCl (30 mL). Reflux the mixture at 65 °C for 3 hours. Concentrate the mixture in vacuo, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 1,2,4-trihydroxy-3-methoxybenzene.

  • Causality & Validation : Acidic hydrolysis is preferred over basic hydrolysis to prevent the auto-oxidation of the resulting electron-rich trihydroxybenzene. Validation : TLC monitoring (20% EtOAc/Hexane) will show the disappearance of the high Rf starting material and the appearance of a highly polar, UV-active spot.

Step 4: Gattermann Formylation
  • Procedure : Dissolve 1,2,4-trihydroxy-3-methoxybenzene (8.0 g) in anhydrous ether (100 mL). Add zinc cyanide (Zn(CN)₂, 1.5 eq). Cool the flask to 0 °C and bubble dry HCl gas through the vigorously stirred suspension for 2 hours. An imine hydrochloride salt will precipitate. Decant the ether, add 100 mL of water, and heat to 100 °C for 15 minutes to hydrolyze the intermediate. Cool and extract with EtOAc to isolate 2,4,5-trihydroxy-3-methoxybenzaldehyde.

  • Causality & Validation : The Gattermann reaction is chosen over the Vilsmeier-Haack reaction to avoid polymerizing the highly activated polyhydroxybenzene. The synergistic directing effects of the 2-OH and 4-OH groups force the formyl group exclusively to C5. Validation : ¹H-NMR will reveal a distinct aldehyde proton singlet at ~9.8 ppm.

Step 5: Knoevenagel Condensation & Cyclization
  • Procedure : In a round-bottom flask, combine 2,4,5-trihydroxy-3-methoxybenzaldehyde (5.0 g, 27.1 mmol) and malonic acid (3.4 g, 32.5 mmol) in pyridine (25 mL). Add 3 drops of aniline as a catalyst. Heat the mixture to 90 °C for 4 hours. Pour the cooled mixture into ice-cold 2M HCl (100 mL) to precipitate the coumarin. Filter, wash with water, and recrystallize from ethanol to yield pure 6,7-dihydroxy-8-methoxycoumarin.

  • Causality & Validation : Aniline forms a Schiff base with the aldehyde, accelerating the nucleophilic attack of malonic acid. Subsequent intramolecular transesterification by the 2-OH group forms the pyrone ring, followed by thermal decarboxylation. Validation : Evolution of CO₂ gas during heating confirms decarboxylation. ¹H-NMR will confirm the structure via the disappearance of the aldehyde peak and the appearance of characteristic coumarin pyrone doublets at C4-H (~7.9 ppm, J = 9.5 Hz) and C3-H (~6.2 ppm, J = 9.5 Hz), alongside a solitary aromatic singlet at C5-H (~6.8 ppm).

References

  • Biosynthesis of fraxetin from three different substrates using engineered Escherichia coli. Applied Biological Chemistry. [Link]

  • Total Syntheses of the Coumarin-Containing Natural Products Pimpinellin and Fraxetin Using Au(I)-Catalyzed Intramolecular Hydroarylation (IMHA) Chemistry. The Journal of Organic Chemistry. [Link]

  • Nuclear oxidation in flavones and related compounds. Part XLVII. A new synthesis of fraxetin and a synthesis of 4-methylfraxetin. Journal of the Chemical Society (Resumed). [Link]

  • Phenolic compounds isolated from bitter lupine seeds and their inhibitory effects on germination and seedling growth of lettuce. Journal of Chemical Ecology. [Link]

Sources

Application

Application Note: NMR and Mass Spectrometry Characterization of 6,7-Dihydroxy-8-methoxycoumarin

Introduction 6,7-Dihydroxy-8-methoxycoumarin is a highly oxygenated benzopyran-2-one derivative frequently isolated from medicinal plants such as Lonicera etrusca[1] and Pileostegia viburnoides[2]. Characterized by its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6,7-Dihydroxy-8-methoxycoumarin is a highly oxygenated benzopyran-2-one derivative frequently isolated from medicinal plants such as Lonicera etrusca[1] and Pileostegia viburnoides[2]. Characterized by its unique coumarin core with adjacent hydroxyl groups at C-6 and C-7, and a methoxy group at C-8, this compound exhibits significant pharmacological potential.

However, its structural elucidation presents a classic analytical challenge: distinguishing it from its close naturally occurring regioisomers, such as fraxetin (7,8-dihydroxy-6-methoxycoumarin) and isofraxidin (7-hydroxy-6,8-dimethoxycoumarin). This application note details a robust, self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously characterize this specific regioisomer.

Methodological Rationale (E-E-A-T)

As an analytical scientist, selecting the correct environmental conditions for your instruments is as critical as the instruments themselves.

  • Why DMSO-d6 for NMR? Highly hydroxylated coumarins suffer from poor solubility and rapid proton exchange in CDCl3. Using anhydrous DMSO-d6 not only resolves solubility issues but also "locks" the hydroxyl protons, allowing them to appear as sharp singlets (typically >9.0 ppm). This enables the observation of critical OH-to-carbon HMBC correlations, which are absolute prerequisites for assigning the exact positions of the hydroxyl groups on the aromatic ring.

  • Why ESI Negative Mode? While coumarins can ionize in positive mode via protonation of the lactone carbonyl ([M+H]+), the presence of two phenolic hydroxyl groups at C-6 and C-7 makes negative electrospray ionization (ESI-) highly efficient. Deprotonation yields a strong, stable [M-H]- precursor ion at m/z 207.03[3], providing superior signal-to-noise ratios compared to positive mode.

Mass Spectrometry (LC-HRMS/MS) Characterization

In negative ion mode, the molecule yields a deprotonated molecular ion [M-H]- at m/z 207.0299. The MS/MS fragmentation is driven by the sequential cleavage of the methoxy group and the lactone ring.

  • Initial Cleavage : The loss of a methyl radical (•CH3, 15 Da) from the methoxy group generates a stable radical anion at m/z 192. This radical loss is a hallmark of methoxy-phenolic compounds and serves as a primary diagnostic peak[4].

  • Lactone Ring Opening : Subsequent losses of carbon monoxide (CO, 28 Da) and carbon dioxide (CO2, 44 Da) from the pyrone ring yield fragments at m/z 164 and m/z 148, respectively.

Table 1: Key MS/MS Fragments (ESI-)
Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Proposed Neutral/Radical Loss
207.03 [M-H]-192.0115•CH3 (Methyl radical)
207.03 [M-H]-163.0444CO2 (Lactone cleavage)
192.01164.0128CO (Carbon monoxide)
164.01136.0228CO (Carbon monoxide)

NMR Spectroscopy Characterization

The definitive assignment of the methoxy group to C-8, rather than C-6 (as in fraxetin), relies heavily on 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Rotating-frame Overhauser Effect Spectroscopy (ROESY).

  • 1H NMR Features : The coumarin lactone protons H-3 and H-4 appear as a classic AB spin system (doublets, J ≈ 9.5 Hz) at ~6.2 ppm and ~7.9 ppm. The single aromatic proton H-5 appears as a singlet at ~6.8 ppm. The methoxy protons appear as an intense singlet at ~3.9 ppm.

  • Regiochemical Proof : In the HMBC spectrum, the H-5 proton correlates to C-4, C-7, and C-9, but not to the methoxy-bearing carbon. The methoxy protons correlate exclusively to C-8 (~135 ppm). Furthermore, ROESY will show NO correlation between the H-5 proton and the methoxy protons, confirming they are spatially distant, whereas in a 6-methoxy isomer, a strong Nuclear Overhauser Effect (NOE) would be observed between the methoxy group and H-5.

Table 2: Typical 1H and 13C NMR Assignments (DMSO-d6, 500 MHz / 125 MHz)
Position13C Shift (ppm)1H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H to C)
2 (C=O)160.5--
3111.26.20, d, 9.5C-2, C-4a(9)
4144.57.88, d, 9.5C-2, C-5, C-9
5104.86.82, sC-4, C-7, C-9
6139.5--
7145.2--
8134.8--
9142.9--
10111.8--
8-OCH361.23.92, sC-8
6-OH-9.45, br sC-5, C-6, C-7
7-OH-10.12, br sC-6, C-7, C-8

Standardized Experimental Protocols

Protocol A: LC-HRMS/MS Acquisition
  • Sample Preparation : Dissolve 1 mg of purified 6,7-dihydroxy-8-methoxycoumarin in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using H2O:MeOH (50:50, v/v) containing 0.1% formic acid.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. Run from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • MS Parameters : Operate the ESI source in negative mode. Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • MS/MS Validation : Perform Data-Dependent Acquisition (DDA). Set collision energy (CE) to a ramp of 15-35 eV to capture both the •CH3 radical loss (low CE) and the deeper pyrone ring cleavages (high CE).

Protocol B: NMR Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the dried compound in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) in a 5 mm NMR tube. Critical Step: Ensure the sample is thoroughly dried under high vacuum to remove residual water, which can exchange with and broaden the critical OH signals.

  • 1D Acquisition : Acquire a standard 1H spectrum (ns=16, d1=2s) and a 13C{1H} spectrum (ns=1024, d1=2s).

  • 2D Acquisition :

    • HSQC : Acquire to map direct C-H attachments (optimizing for 1JCH = 145 Hz).

    • HMBC : Acquire with a long-range delay optimized for nJCH = 8 Hz. This is the most critical experiment for regiochemical assignment.

    • ROESY : Acquire with a mixing time of 250 ms to observe spatial proximities without spin-diffusion artifacts.

Visualizations

Workflow A Plant Extract (e.g., Lonicera spp.) B Chromatographic Isolation (HPLC/Prep-TLC) A->B C Purified 6,7-Dihydroxy-8-methoxycoumarin B->C D High-Resolution Mass Spectrometry (ESI-QTOF-MS) C->D E Nuclear Magnetic Resonance (1D & 2D NMR) C->E F Molecular Weight & Formula m/z 207.03[M-H]- D->F G Fragmentation Pattern (Loss of CH3, CO, CO2) D->G H 1H & 13C Backbone (Coumarin Core) E->H I Regiochemistry via HMBC/ROESY (C-8 Methoxy Assignment) E->I

Analytical workflow for the isolation and characterization of the coumarin.

HMBC_Logic A H-5 Proton (Singlet, ~6.8 ppm) B HMBC: C-4, C-7, C-9 (No correlation to C-8) A->B E ROESY: No correlation between H-5 and 8-OCH3 A->E F Conclusion: Methoxy is at C-8, Hydroxyls at C-6, C-7 B->F C 8-OCH3 Protons (Singlet, ~3.9 ppm) D HMBC: C-8 (~135 ppm) C->D C->E D->F E->F

HMBC and ROESY logic for assigning the C-8 methoxy regiochemistry.

References

  • Ilić, N., et al. "Chemical constituents of Lonicera etrusca." ResearchGate, 2015.[Link]

  • Stobiecki, M., et al. "Phenolic compounds isolated from bitter lupine seeds and their inhibitory effects on germination and seedling growth of lettuce." Journal of Chemical Ecology, 1993.[Link]

  • Li, Y., et al. "A dataset of crystal structure of chemical constituents in traditional Chinese medicines." China Scientific Data, 2022.[Link]

  • Metabolites.in. "Peak Information: 6,7-dihydroxy-8-methoxycoumarin (m/z: 207.02999)." Metabolites Database.[Link]

Sources

Method

Formulation of 6,7-Dihydroxy-8-methoxycoumarin for novel drug delivery systems

Application Note: Formulation of 6,7-Dihydroxy-8-methoxycoumarin (Fraxetin) for Novel Drug Delivery Systems Executive Summary & Scientific Rationale Fraxetin (6,7-dihydroxy-8-methoxycoumarin) is a naturally occurring cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation of 6,7-Dihydroxy-8-methoxycoumarin (Fraxetin) for Novel Drug Delivery Systems

Executive Summary & Scientific Rationale

Fraxetin (6,7-dihydroxy-8-methoxycoumarin) is a naturally occurring coumarin derivative exhibiting potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumor activities[1][2]. Despite its broad therapeutic potential, the clinical translation of Fraxetin is severely bottlenecked by its poor aqueous solubility, rapid first-pass metabolism, and consequently low oral bioavailability[3].

To circumvent these pharmacokinetic limitations, Novel Drug Delivery Systems (NDDS)—specifically Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and long-circulating PEGylated liposomes (LC-Lipo)—have been engineered. Encapsulation within LC-Lipo has been empirically shown to increase the oral bioavailability of Fraxetin by up to 443% compared to free drug solutions[3]. Furthermore, PEGylation provides steric hindrance against opsonization, significantly prolonging systemic circulation[4].

Physicochemical Profiling

Table 1: Physicochemical Profile & Formulation Implications of Fraxetin

ParameterValue / CharacteristicFormulation Rationale
IUPAC Name 6,7-Dihydroxy-8-methoxy-2H-chromen-2-oneCoumarin backbone necessitates lipophilic environments for high encapsulation efficiency.
Molecular Weight 222.19 g/mol Small molecule; highly suitable for lipid bilayer partitioning or polymeric matrix entrapment.
Aqueous Solubility Poor (< 1 mg/mL)Requires organic co-solvents (e.g., DCM, Methanol) during initial formulation phases.
Bioavailability Low (Rapid clearance)Mandates surface modification (e.g., DSPE-PEG2000) to evade the reticuloendothelial system (RES).

Formulation Protocols: Self-Validating Methodologies

As a Senior Application Scientist, it is critical to emphasize that successful nanocarrier fabrication relies on understanding the causality of each thermodynamic and mechanical step. The following protocols are designed as self-validating systems incorporating strict In-Process Quality Control (IPQC) checkpoints.

Protocol A: Fabrication of Fraxetin Long-Circulating Liposomes (F-LC-Lipo)

Mechanism of Action: Thin-film hydration allows the hydrophobic coumarin core of Fraxetin to partition seamlessly into the acyl chains of the phospholipid bilayer, while DSPE-PEG2000 forms a hydrophilic corona to prevent aggregation and protein adsorption[4].

Workflow N1 1. Lipid & Drug Dissolution (Fraxetin + Lipids in CHCl3/MeOH) N2 2. Rotary Evaporation (Thin Film Formation under Vacuum) N1->N2 N3 3. Film Hydration (PBS pH 7.4 at 60°C) N2->N3 N4 4. Size Reduction (Probe Sonication & Extrusion) N3->N4 N5 5. Purification (Dialysis to remove free drug) N4->N5 N6 6. Lyophilization (Addition of 5% Trehalose) N5->N6

Fig 1. Step-by-step formulation workflow for Fraxetin long-circulating liposomes.

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve Soy Phosphatidylcholine (SPC), Cholesterol, DSPE-PEG2000, and Fraxetin in a Chloroform:Methanol (2:1 v/v) mixture at a molar ratio of 65:30:5 (Lipids) with a 1:10 drug-to-lipid mass ratio.

    • Causality: The 2:1 solvent ratio ensures co-solubilization of both the highly lipophilic cholesterol and the relatively polar hydroxyl groups of Fraxetin.

  • Thin-Film Formation: Transfer the solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure for 1 hour.

    • IPQC Checkpoint 1 (Visual): A uniform, translucent lipid film must form on the flask wall. Any opacity indicates drug precipitation. Flush with nitrogen gas for 30 minutes to remove residual solvent traces.

  • Hydration: Hydrate the lipid film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 60°C for 45 minutes at 150 rpm.

    • Causality: Hydration must occur above the phase transition temperature (Tc) of SPC (~55°C) to ensure the lipid bilayers are in a fluid state, allowing self-assembly into Multilamellar Vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to probe sonication (100W, 3 minutes, 5s on/5s off pulse) in an ice bath, followed by extrusion through a 100 nm polycarbonate membrane (10 passes).

    • IPQC Checkpoint 2 (DLS): Extract a 10 µL aliquot and analyze via Dynamic Light Scattering (DLS). The system self-validates if the Z-average size is <150 nm and the Polydispersity Index (PDI) is <0.2.

  • Purification & Lyophilization: Dialyze the suspension (MWCO 10 kDa) against PBS for 24 hours to remove unencapsulated Fraxetin. Add 5% (w/v) trehalose as a cryoprotectant and lyophilize for 48 hours.

Protocol B: Fraxetin-Loaded PLGA Nanoparticles

Mechanism of Action: The single emulsion (O/W) solvent evaporation technique is utilized. PLGA, an FDA-approved biodegradable polymer, undergoes hydrolysis in vivo, providing a controlled, sustained release of Fraxetin[5].

Step-by-Step Procedure:

  • Organic Phase: Dissolve 50 mg of PLGA (50:50, MW 30k-60k) and 5 mg of Fraxetin in 2 mL of Dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in Milli-Q water.

    • Causality: PVA acts as a steric stabilizer at the oil/water interface, preventing droplet coalescence during emulsification.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous high-speed homogenization (10,000 rpm) for 2 minutes, followed by probe sonication (40% amplitude) for 3 minutes over an ice bath.

    • IPQC Checkpoint 3 (Phase Stability): The emulsion must appear milky-white without macroscopic phase separation.

  • Solvent Evaporation: Stir the emulsion magnetically at 500 rpm at room temperature for 6 hours.

    • Causality: As DCM evaporates, the PLGA droplets solidify into rigid polymeric nanoparticles, physically trapping the Fraxetin molecules within the matrix.

  • Recovery: Centrifuge at 15,000 × g for 30 minutes. Wash the pellet thrice with Milli-Q water.

    • IPQC Checkpoint 4 (Encapsulation Efficiency): Analyze the supernatant via HPLC (UV detection at 338 nm). Calculate Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] × 100. A validated batch must yield an EE% ≥ 85%.

Target Quality Attributes (TQAs) & Data Presentation

Table 2: Target Quality Attributes for Fraxetin NDDS Formulations

Quality AttributeTarget Specification (F-LC-Lipo)Target Specification (PLGA NPs)Analytical Method
Particle Size (Z-avg) 120 - 160 nm150 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20 (Monodisperse)< 0.25 (Monodisperse)DLS
Zeta Potential -10 to -20 mV-20 to -30 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 90%> 85%RP-HPLC (C18 column, 338 nm)
Drug Loading Capacity ~ 8-10%~ 5-8%RP-HPLC / Lyophilized Mass

Mechanistic Insights & Pharmacological Impact

The formulation of Fraxetin into nanocarriers fundamentally alters its cellular uptake kinetics and pharmacodynamics. Free Fraxetin is rapidly cleared, whereas LC-Lipo and PLGA formulations facilitate endosomal uptake and sustained intracellular accumulation.

Once released intracellularly, Fraxetin acts on dual therapeutic axes:

  • Anti-Inflammatory Axis: Fraxetin strongly suppresses the TLR4/MyD88/NF-κB signaling cascade. By blocking NF-κB nuclear translocation, it drastically reduces the downstream transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which is critical for treating conditions like enteritis and osteoarthritis[1][3].

  • Anti-Cancer Axis: In malignancies such as glioma, Fraxetin inactivates the JAK2/STAT3 signaling pathway. This inhibition upregulates pro-apoptotic markers (cleaved Caspase-3, PARP) and halts tumor proliferation and metastasis[2].

Mechanism Fraxetin Fraxetin NDDS (Intracellular Release) TLR4 TLR4 / MyD88 Complex Fraxetin->TLR4 Inhibits JAK2 JAK2 / STAT3 Pathway Fraxetin->JAK2 Inhibits NFKB NF-κB Signaling TLR4->NFKB Blocks Cytokines ↓ IL-1β, IL-6, TNF-α (Anti-inflammatory) NFKB->Cytokines Reduces Apoptosis ↑ Caspase-3, PARP (Pro-apoptotic) JAK2->Apoptosis Induces

Fig 2. Molecular mechanisms of Fraxetin in anti-inflammatory and pro-apoptotic pathways.

By integrating Fraxetin into these advanced delivery systems, formulation scientists can bypass its inherent biopharmaceutical flaws, unlocking its full clinical potential for targeted, sustained, and highly bioavailable therapies.

References

  • Emerging pharmaceutical therapeutics and delivery technologies for osteoarthritis therapy Source: National Institutes of Health (NIH) URL:[Link]

  • Maximizing the Supported Bilayer Phenomenon: Liposomes Comprised Exclusively of PEGylated Phospholipids for Enhanced Systemic and Lymphatic Delivery Source: ACS Applied Materials & Interfaces URL:[Link]

  • Fraxetin Inhibits the Proliferation and Metastasis of Glioma Cells by Inactivating JAK2/STAT3 Signaling Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Engineered Silybin Nanoparticles Educe Efficient Control in Experimental Diabetes Source: PLOS One URL:[Link]

  • Preparation of Fraxetin Long Circulating Liposome and Its Anti-enteritis Effect Source: ResearchGate / AAPS PharmSciTech URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase for chromatographic separation of 6,7-Dihydroxy-8-methoxycoumarin

Welcome to the Advanced Chromatography Diagnostic Hub. As researchers and drug development professionals, you know that separating highly polar, structurally similar natural products requires more than just a standard C1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Diagnostic Hub. As researchers and drug development professionals, you know that separating highly polar, structurally similar natural products requires more than just a standard C18 column.

6,7-Dihydroxy-8-methoxycoumarin presents a specific chromatographic challenge. The presence of vicinal phenolic hydroxyl groups at the C6 and C7 positions means this molecule is prone to partial ionization and strong secondary interactions with the stationary phase. This guide provides field-proven, mechanistic solutions to optimize your mobile phase and ensure reproducible, high-resolution separations.

Part 1: Core Principles of Mobile Phase Optimization

To successfully chromatograph 6,7-Dihydroxy-8-methoxycoumarin, we must move beyond trial-and-error and understand the causality behind the phase chemistry.

The Mechanistic Challenge: Phenolic Ionization and Silanol Interactions

The hydroxyl groups on the coumarin ring have pKa values typically ranging from 7.0 to 8.5. If you use an unbuffered aqueous mobile phase (pH ~6.5), the molecule exists in a state of dynamic equilibrium between its neutral and ionized forms. This dual-state behavior leads to two distinct retention mechanisms:

  • Hydrophobic Partitioning: The neutral molecule interacts with the C18 alkyl chains.

  • Ion-Exchange/Hydrogen Bonding: The partially ionized hydroxyls interact with unendcapped, negatively charged residual silanols ( SiO− ) on the silica backbone.

The Solution: You must force the molecule into a single, uniform state. Adding an acidic modifier (like 0.1% Formic Acid or Acetic Acid) drops the mobile phase pH to approximately 2.7. This fully protonates the phenolic hydroxyls, suppressing secondary silanol interactions and eliminating peak tailing[1].

Organic Modifier Selection: Acetonitrile vs. Methanol

The choice of organic solvent dictates the separation efficiency and selectivity, especially when resolving 6,7-Dihydroxy-8-methoxycoumarin from positional isomers like Fraxetin (7,8-dihydroxy-6-methoxycoumarin):

  • Acetonitrile (ACN): An aprotic solvent that does not participate in hydrogen bonding. It provides faster mass transfer kinetics, resulting in sharper peaks and lower system backpressure[2].

  • Methanol (MeOH): A protic solvent. While it yields slightly broader peaks, its ability to hydrogen-bond with the vicinal diols can alter the selectivity ( α ), which is critical if ACN fails to resolve co-eluting structural isomers.

Part 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing for 6,7-Dihydroxy-8-methoxycoumarin. What is the root cause and how do I fix it? A: Peak tailing in coumarin analysis is almost always caused by secondary interactions between the polar functional groups of the analyte and the silanol groups on the silica backbone[1]. Resolution: Add 0.1% formic acid or 0.1% acetic acid to both your aqueous and organic mobile phases. If you are using UV detection exclusively (no MS), 0.1% phosphoric acid is an excellent alternative that provides a highly stable, low-UV-cutoff baseline[3].

Q2: How do I resolve 6,7-Dihydroxy-8-methoxycoumarin from its positional isomers (e.g., Fraxetin or Isofraxidin)? A: Isomers have identical molecular weights and very similar hydrophobicities, making standard gradient adjustments ineffective. Resolution: Change the thermodynamics of the separation. Switch your organic modifier from ACN to MeOH to leverage hydrogen-bonding differences between the isomers. Additionally, lower the column temperature from 40°C to 25°C; lower temperatures often enhance the subtle steric differences during stationary phase partitioning.

Q3: My retention times are drifting earlier with each subsequent injection. Why? A: This is a symptom of "phase collapse" (stationary phase dewetting) or inadequate column equilibration. If your gradient starts at 0% organic, the highly aqueous environment forces the C18 chains to mat down, reducing the effective surface area. Resolution: Never start your gradient below 5% organic modifier. Ensure you equilibrate the column with at least 10 column volumes of the initial mobile phase before the first injection.

Part 3: Standardized Experimental Protocol

To ensure trustworthiness, the following RP-HPLC methodology is designed as a self-validating system . By incorporating a neutral marker, you can definitively isolate chemical failures (mobile phase issues) from physical failures (column voiding).

Step-by-Step RP-HPLC Method Development
  • System Preparation: Flush the HPLC system with LC-MS grade Water and Acetonitrile to remove any residual salts from previous analyses.

  • Mobile Phase Compounding:

    • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

    • Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid[2].

  • Column Installation: Install a high-purity, endcapped C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 30°C.

  • Gradient Elution Profile:

    • 0–5 min: 5% B (Isocratic hold to focus the analyte band at the column head)

    • 5–25 min: 5% to 60% B (Linear gradient for primary separation)

    • 25–30 min: 60% to 95% B (Column wash)

    • 30–35 min: 5% B (Re-equilibration)

  • Self-Validation Gate (System Suitability Test): Inject a mixed standard containing Toluene (a neutral marker) and 6,7-Dihydroxy-8-methoxycoumarin.

    • Diagnostic Logic: Calculate the peak asymmetry factor ( As​ ) at 10% peak height. If Toluene is symmetric ( As​≈1.0 ) but the coumarin tails ( As​>1.2 ), your acid modifier concentration is insufficient. If both peaks tail, your column has a physical void and must be replaced.

Part 4: Quantitative Data Comparison

The table below summarizes the expected chromatographic outcomes based on different mobile phase matrices.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)System pHAnalyte StateExpected Peak Asymmetry ( As​ )Suitability for Isomer Separation
Water (No additives)Methanol~6.5 - 7.0Partially Ionized> 2.0 (Severe Tailing)Poor
0.1% Formic AcidAcetonitrile~2.7Fully Protonated1.0 - 1.1 (Sharp)Excellent (MS Compatible)
0.1% Phosphoric AcidAcetonitrile~2.1Fully Protonated0.9 - 1.0 (Sharp)Excellent (UV only)
10 mM Ammonium AcetateMethanol~6.8Partially Ionized1.5 - 1.8 (Moderate Tailing)Good (Alternative Selectivity)

Part 5: Visual Workflows

Workflow Step1 Analyze Analyte Structure (Vicinal diols at C6, C7) Step2 Select Aqueous Phase (Add 0.1% Formic Acid, pH ~2.7) Step1->Step2 Suppress ionization Step3 Select Organic Phase (Acetonitrile for efficiency) Step2->Step3 Optimize mass transfer Step4 Execute Gradient Elution (5% to 60% B) Step3->Step4 Maximize resolution Step5 System Suitability Check (Asymmetry As ≤ 1.2) Step4->Step5 Validate method

Fig 1: Step-by-step mobile phase optimization workflow for coumarin derivatives.

Troubleshooting Issue Issue: Peak Tailing (As > 1.5) CheckpH Is Mobile Phase pH < 3.0? Issue->CheckpH AddAcid Add 0.1% Formic/Acetic Acid CheckpH->AddAcid No CheckLoad Check Column Load CheckpH->CheckLoad Yes Dilute Dilute Sample 1:10 CheckLoad->Dilute Overloaded CheckColumn Is Column Contaminated? CheckLoad->CheckColumn Normal Wash Flush with 100% Acetonitrile CheckColumn->Wash Yes

Fig 2: Diagnostic logic tree for resolving peak tailing in coumarin chromatography.

References

  • Isolation and Screening of Endophytes from Sarcandra glabra to Increase the Content of Isofraxidin. Xia & He Publishing Inc. Available at:[Link]

  • Simultaneous Determination of Aesculin, Aesculetin, Fraxetin, Fraxin and Polydatin in Beagle Dog Plasma by UPLC-ESI-MS/MS and Its Application in a Pharmacokinetic Study. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6,7-Dihydroxy-8-methoxycoumarin Synthesis

Welcome to the Technical Support Center for advanced coumarin derivatization. Synthesizing highly oxygenated coumarin cores—specifically 6,7,8-trioxygenated systems like 6,7-dihydroxy-8-methoxycoumarin (an isomer of frax...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced coumarin derivatization. Synthesizing highly oxygenated coumarin cores—specifically 6,7,8-trioxygenated systems like 6,7-dihydroxy-8-methoxycoumarin (an isomer of fraxetin)—presents unique synthetic bottlenecks.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome low yields, regioselectivity failures, and oxidative degradation.

Diagnostic Decision Tree for Low Yields

Before altering your synthetic route, use the following diagnostic logic to identify the exact point of failure in your workflow.

Troubleshooting Start Low Yield Detected (< 40%) CheckTLC Analyze TLC / LC-MS of Crude Mixture Start->CheckTLC MultipleSpots Multiple Regioisomers Detected? CheckTLC->MultipleSpots Degradation Catechol Oxidation (Brown/Black Tar)? CheckTLC->Degradation Unreacted Unreacted Starting Material? CheckTLC->Unreacted Regio Action: Switch to Knoevenagel or use ZnBr2 Catalyst MultipleSpots->Regio Yes Oxidation Action: Protect 6,7-diol (e.g., Benzyl ether) Degradation->Oxidation Yes Kinetics Action: Increase Temp / Time or check Catalyst Activity Unreacted->Kinetics Yes

Diagnostic workflow for identifying the root cause of low coumarin synthesis yields.

Frequently Asked Questions (FAQs) & Causality

Q1: Why does the Pechmann condensation yield a black, intractable tar instead of the desired product? A1: The 6,7-dihydroxy-8-methoxy substitution pattern creates an extremely electron-rich aromatic system. Under the harsh acidic conditions (e.g., concentrated H2​SO4​ or HClO4​ ) typically used in Pechmann condensations, the catechol moiety (6,7-diol) rapidly oxidizes to an ortho-quinone. This highly reactive quinone subsequently undergoes uncontrolled polymerization, resulting in the black tar you observe[1].

Q2: How can I improve the regioselectivity of the ring closure? A2: Regioselectivity is a major hurdle in synthesizing 6,7,8-trioxygenated coumarins[2]. When using unsymmetrical electron-rich phenols, electrophilic aromatic substitution can occur at multiple positions. To overcome this, abandon the Pechmann approach in favor of a Knoevenagel condensation using a pre-formylated precursor (e.g., 2-hydroxy-3-methoxy-4,5-dibenzyloxybenzaldehyde)[3]. Alternatively, Lewis acid catalysis using ZnBr2​ has been shown to offer high regioselectivity and good functional group tolerance under milder conditions[4].

Q3: I am losing product during the aqueous workup. How do I recover it? A3: 6,7-Dihydroxy-8-methoxycoumarin is highly polar and exhibits significant water solubility. Avoid highly basic aqueous washes ( NaHCO3​ or NaOH ). The catechol protons are acidic ( pKa​ ~7.5–8.5); basic conditions will deprotonate the hydroxyls, ionizing the compound and pulling it entirely into the aqueous layer. Use a mildly acidic workup (pH 4-5) and extract with a highly polar organic solvent mixture, such as CHCl3​ /Isopropanol (3:1)[5].

Quantitative Comparison of Synthetic Routes

To optimize your yield, it is critical to select the correct synthetic pathway. The table below summarizes the expected outcomes based on different methodologies.

Synthetic RouteCatalyst / ConditionsRegioselectivityTypical YieldPrimary Failure Mode
Pechmann Condensation H2​SO4​ , 100°CPoor< 15%Catechol oxidation, polymerization[1]
Knoevenagel (Unprotected) Piperidine/AcOH, RefluxModerate30–40%Side reactions, partial oxidation[3]
Knoevenagel (Protected) Piperidine/AcOH, RefluxExcellent80–90%Incomplete deprotection step[6]
Metal-Catalyzed ZnBr2​ , Mild heatingExcellent75–85%Catalyst poisoning by impurities[4]

Recommended Mechanistic Pathway

For maximum yield and reproducibility, we strongly recommend the Protected Knoevenagel Route . By masking the sensitive 6,7-diol as benzyl ethers, you prevent oxidative degradation during the ring-closure step.

SynthesisPathway SM 2-Hydroxy-3-methoxy- 4,5-dibenzyloxybenzaldehyde Knoevenagel Knoevenagel Condensation (Piperidine, AcOH, Toluene) SM->Knoevenagel + Diethyl malonate Intermediate 6,7-Dibenzyloxy-8-methoxycoumarin (Stable Intermediate) Knoevenagel->Intermediate Ring Closure & Decarboxylation Deprotection Catalytic Hydrogenolysis (Pd/C, H2, EtOAc/MeOH) Intermediate->Deprotection Purify via Recrystallization Product 6,7-Dihydroxy-8-methoxycoumarin (Target Product) Deprotection->Product Yield > 85%

Optimal synthetic pathway utilizing benzyl protection to prevent catechol oxidation.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction is proceeding correctly before moving to the next stage.

Phase 1: Protected Knoevenagel Condensation

Objective: Form the coumarin core without oxidizing the highly electron-rich ring[6].

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve 2-hydroxy-3-methoxy-4,5-dibenzyloxybenzaldehyde (1.0 eq) and diethyl malonate (1.5 eq) in anhydrous toluene (0.2 M).

  • Catalysis: Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reaction: Reflux the mixture for 12 hours under an Argon atmosphere, continuously removing the generated water.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on silica gel (Hexane:EtOAc 7:3). The reaction is complete when the starting material ( Rf​ ~0.6) disappears, replaced by a new spot ( Rf​ ~0.4) that exhibits intense blue fluorescence under 365 nm UV light.

  • Self-Validation Checkpoint 2 (NMR): Isolate the intermediate. 1H -NMR ( CDCl3​ ) must show the characteristic coumarin alkene doublets at ~6.2 ppm (C3-H) and ~7.6 ppm (C4-H) with a coupling constant of J ≈ 9.5 Hz.

Phase 2: Catalytic Hydrogenolysis (Deprotection)

Objective: Selectively remove the benzyl protecting groups to reveal the 6,7-dihydroxy moiety without cleaving the 8-methoxy group.

  • Setup: Dissolve the purified 6,7-dibenzyloxy-8-methoxycoumarin in a 1:1 mixture of EtOAc and anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a blanket of Argon to prevent ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Do this rapidly and wash with degassed methanol to prevent auto-oxidation of the newly formed catechol.

  • Self-Validation Checkpoint 3 (NMR): Concentrate the filtrate in vacuo. 1H -NMR (DMSO- d6​ ) must confirm the disappearance of the benzyl CH2​ protons at ~5.1 ppm and the aromatic benzyl protons at ~7.3-7.5 ppm. Crucially, two new broad singlet peaks should appear at ~9.5 ppm and ~10.2 ppm, corresponding to the newly liberated C6-OH and C7-OH protons.

References

  • Synthesis of Virgatol (Ia) and Virgatenol (Ib), Two Naturally Occurring Coumarins from Pterocaulon virgatum (L.) DC... ResearchGate.
  • Technical Support Center: Optimizing Coumarin Derivatization. Benchchem.
  • Synthesis of the Coumarin Core. Encyclopedia.pub.
  • Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PMC.
  • One-Pot Synthesis of Coumarin Derivatives. IntechOpen.
  • Synthesis of coumarins. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: 6,7-Dihydroxy-8-methoxycoumarin (Fraxetin) Stabilization

Welcome to the Advanced Technical Support Center for 6,7-Dihydroxy-8-methoxycoumarin , commonly known as Fraxetin . As a potent natural catechol-containing coumarin, Fraxetin is widely utilized in drug development for it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 6,7-Dihydroxy-8-methoxycoumarin , commonly known as Fraxetin . As a potent natural catechol-containing coumarin, Fraxetin is widely utilized in drug development for its antioxidant, anti-inflammatory, and neuroprotective properties. However, its unique chemical structure makes it highly susceptible to auto-oxidation, pH-dependent structural shifts, and rapid cellular metabolism.

This guide is engineered for researchers and assay developers. It bypasses superficial tips to address the root causality of Fraxetin instability, providing self-validating protocols to ensure absolute data integrity in your biological assays.

Troubleshooting FAQs: Resolving Assay Artifacts

Q1: My Fraxetin stock solution precipitates or loses efficacy after a few weeks at -20°C. What is causing this?

The Causality: Fraxetin is highly sensitive to moisture-induced hydrolysis. While it is soluble in organic solvents like DMSO (up to ~20 mg/mL)[1], standard laboratory DMSO is hygroscopic. When moisture contaminates the stock, water molecules initiate nucleophilic attack on the coumarin lactone ring, leading to ring-opening and degradation. Furthermore, moisture drastically reduces its solubility, causing micro-precipitation[2]. The Solution: Always use fresh, anhydrous DMSO purged with an inert gas (Argon or Nitrogen)[1]. Store aliquots in tightly sealed, desiccated vials at -80°C for long-term stability (up to 1 year), or -20°C for a maximum of 1 month[2].

Q2: My in vitro assay results are highly variable when using Fraxetin in standard PBS (pH 7.4). Why?

The Causality: The instability is driven by a pH-dependent thermodynamic shift. Fraxetin possesses a pKa of approximately 7.9[3]. At physiological pH (7.4), a significant fraction of the molecule deprotonates. Neutral fraxetin scavenges radicals via a slow Hydrogen Transfer (HT) mechanism, whereas the deprotonated form reacts via Single Electron Transfer (SET)[4]. The SET mechanism is orders of magnitude faster, making the deprotonated molecule hyper-reactive to dissolved oxygen and trace metals in the buffer, leading to rapid auto-oxidation and the generation of reactive quinones. The Solution: Do not store Fraxetin in aqueous buffers for more than 24 hours[1]. If your assay permits, lower the buffer pH to 6.0–6.5 to keep the molecule fully protonated. If pH 7.4 is strictly required, prepare the working solution immediately before the assay and consider adding a metal chelator (e.g., EDTA).

Q3: I am observing false positives in my iron-dependent enzyme assays when Fraxetin is present.

The Causality: Fraxetin is a powerful iron chelator. At circumneutral pH, it forms highly stable complexes with Fe(III) in a 1:2 (at pH 6.5) or 1:3 (at pH 8.5) stoichiometric ratio[3]. This complexation strips free iron from your assay environment, artificially inhibiting iron-dependent enzymes. Additionally, Fraxetin can reduce Fe(III) to Fe(II), which interferes with colorimetric readouts like the Ferrozine assay[4]. The Solution: Include competitive iron chelators (like deferoxamine) if you need to isolate Fraxetin's non-chelating effects, or run a parallel control assay measuring the net iron oxidation state to mathematically correct for the complexation.

Q4: Fraxetin is rapidly cleared in my cell-based assays (e.g., HeLa cells), making it difficult to measure sustained intracellular effects.

The Causality: This is an artifact of Phase II cellular metabolism. In many cell lines, Fraxetin is rapidly recognized by Uridine 5'-diphospho-glucuronosyltransferase (specifically UGT1A9) and metabolized into Fraxetin-7-O-glucuronide and 8-O-glucuronide. These metabolites are immediately targeted by Multidrug Resistance-Associated Proteins (MRP3 and MRP4) and actively effluxed out of the cell[5]. The Solution: To study the sustained effects of the aglycone (unmetabolized Fraxetin), co-administer a specific MRP inhibitor (such as MK571 at 5–20 μM) to block efflux, or a UGT inhibitor to prevent glucuronidation[5].

Mechanistic Workflows & Visualizations

Workflow 1: Aqueous Stabilization Logic

The following logic tree dictates the required steps to prevent SET-mediated auto-oxidation and metal complexation when moving Fraxetin from organic stock to aqueous biological assays.

G A Fraxetin (Powder) B Anhydrous DMSO (Stock Solution) A->B Dissolve C Aqueous Buffer (Working Solution) B->C Dilute 1:10+ D pH < 7.0 (Prevents SET Oxidation) C->D Acidic/Neutral E pH > 7.4 (Accelerates Degradation) C->E Alkaline G Stable Assay Readout D->G F Add Chelators (EDTA/DFO) E->F Rescue Strategy F->G

Caption: Workflow for stabilizing Fraxetin in aqueous biological assays.

Workflow 2: Cellular Metabolism and Efflux

Understanding the intracellular fate of Fraxetin is critical for interpreting cell-based assay data.

Pathway Frax Intracellular Fraxetin UGT UGT1A9 Enzyme Frax->UGT Phase II Metabolism Metab Fraxetin-O-glucuronides UGT->Metab Glucuronidation MRP MRP3 / MRP4 Transporters Metab->MRP Efflux Targeting Clear Extracellular Clearance MRP->Clear Active Transport

Caption: Cellular metabolism and efflux pathway of Fraxetin via UGT1A9 and MRP3/4.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below incorporate built-in validation steps. If the validation step fails, the system has been compromised, and the reagent must be discarded.

Protocol A: Preparation of Ultra-Stable Fraxetin Solutions

Objective: Create a degradation-resistant stock and a biologically compatible working solution.

  • Stock Preparation: Weigh Fraxetin powder and dissolve in fresh, anhydrous DMSO to achieve a concentration of 20 mg/mL (approx. 96 mM)[1].

  • Inert Purging: Purge the headspace of the vial with Argon gas for 10 seconds before sealing to displace atmospheric oxygen.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 μL) to prevent freeze-thaw cycles. Store at -80°C[2].

  • Aqueous Dilution (Just-in-Time): Immediately prior to the assay, dilute the stock into the aqueous buffer of choice (e.g., 1:10 in PBS)[1]. Do not exceed a final DMSO concentration of 1% in cell-based assays to prevent solvent toxicity.

  • Self-Validation Step (UV-Vis Spectroscopy): Measure the absorbance of the working solution. Pure, stable Fraxetin exhibits a sharp λmax at 341 nm[1].

    • Failure Condition: If you observe a bathochromic shift (the peak shifting 40–60 nm higher) or a significant drop in the molar extinction coefficient (ε), the molecule has either deprotonated or degraded[3]. Discard the solution.

Protocol B: Controlling Iron-Coumarin Complexation in vitro

Objective: Prevent Fraxetin from artificially altering the redox state of iron in metalloenzyme assays.

  • Buffer Preparation: Prepare your assay buffer under anaerobic conditions if possible, or supplement with 0.01 M NaCl and a 5 mM pH buffer (pH < 6.5 preferred)[3].

  • Chelator Addition: If your assay requires free iron, add a competitive chelator with a higher affinity for Fe(III) than Fraxetin, or strictly control the stoichiometric ratio (ensuring Fe is in massive excess).

  • Self-Validation Step (Mass Spectrometry / Spectral Imaging): Analyze an aliquot of the assay mixture.

    • Failure Condition: The appearance of a mass-to-charge ratio (m/z) of 467.99 indicates the formation of stable Fe(III)-Fraxetin complexes[6]. If this complex is detected and is detrimental to your assay, you must lower the pH below 5.0 (where the complex fully dissociates)[6] or increase the concentration of competitive chelators.

Quantitative Reference Data

Use the following empirically derived parameters to model Fraxetin behavior in your specific assay conditions.

ParameterValueBiological / Assay Implication
pKa ~7.9At pH > 7.4, the molecule deprotonates, drastically increasing auto-oxidation risk[3].
Max Solubility (Anhydrous DMSO) ~20 mg/mLOptimal solvent for long-term stock creation[1].
Max Solubility (1:10 DMSO:PBS) ~0.09 mg/mLAqueous solubility is highly restricted; limits maximum assay concentrations[1].
Reaction Rate with ˙OOH (Deprotonated) 3.99 × 10⁸ M⁻¹ s⁻¹Explains hyper-reactivity and rapid degradation in alkaline biological buffers[4].
Reaction Rate with ˙OOCH₃ (Deprotonated) 2.76 × 10⁹ M⁻¹ s⁻¹Demonstrates extreme vulnerability to peroxyl radicals via SET mechanism[4].
Fe(III) Complexation Stoichiometry 1:2 (pH 6.5); 1:3 (pH 8.5)Fraxetin will strip iron from the assay environment in a pH-dependent manner[3].
UV-Vis Absorbance Maximum (λmax) 211 nm, 341 nmPrimary metric for validating structural integrity prior to assay initiation[1].

References

  • Antioxidant activity of fraxetin and its regeneration in aqueous media. A density functional theory study.
  • Fraxetin | Heme Oxygenase inhibitor | CAS 574-84-5.Selleck Chemicals.
  • The Efflux Mechanism of Fraxetin-O-Glucuronides in UGT1A9-Transfected HeLa Cells: Identification of Multidrug Resistance-Associated Proteins 3 and 4 (MRP3/4) as the Important Contributors.Frontiers.
  • Uptake of Fe-fraxetin complexes, an IRT1 independent strategy for iron acquisition in Arabidopsis thaliana.bioRxiv.
  • PRODUCT INFORM
  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms.ACS Earth and Space Chemistry.

Sources

Optimization

Optimizing regioselective demethylation in 6,7-Dihydroxy-8-methoxycoumarin preparation

Subject: Troubleshooting & Protocol Guide for 6,7-Dihydroxy-8-methoxycoumarin Preparation Welcome to the Application Support Center. The synthesis of 6,7-dihydroxy-8-methoxycoumarin from a 6,7,8-trimethoxycoumarin precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Troubleshooting & Protocol Guide for 6,7-Dihydroxy-8-methoxycoumarin Preparation

Welcome to the Application Support Center. The synthesis of 6,7-dihydroxy-8-methoxycoumarin from a 6,7,8-trimethoxycoumarin precursor is a critical transformation in the development of bioactive coumarin derivatives. Achieving precise regioselectivity—cleaving the C-6 and C-7 aryl ethers while preserving the C-8 methoxy group—requires strict adherence to kinetic control and an understanding of the steric environment of the coumarin scaffold.

This guide provides mechanistic insights, optimized protocols, and troubleshooting steps to ensure high-yield, reproducible results in your drug development workflows.

Mechanistic Principles: Causality Behind Regioselectivity

To successfully isolate 6,7-dihydroxy-8-methoxycoumarin, you must exploit the steric disparities within the polymethoxycoumarin system.

The C-8 methoxy group is sterically shielded by the adjacent pyran ring oxygen (O-1) and the neighboring C-7 methoxy group. When utilizing a bulky Lewis acid such as Boron Tribromide (BBr₃) under cryogenic conditions (-78 °C), the coordination of the boron atom to the oxygen lone pairs is kinetically favored at the more sterically accessible C-6 and C-7 positions. The high activation energy required to form the Lewis acid-base complex at the C-8 position prevents its cleavage, provided the temperature is strictly controlled[1].

Conversely, reagents like Magnesium Iodide (MgI₂) operate via chelation control and are typically highly effective for demethylating methoxy groups adjacent to carbonyls (such as the C-8 position in isocoumarins)[2]. However, in standard coumarins where the carbonyl is located at C-2, MgI₂ lacks the necessary steric bulk to differentiate the C-6/C-7 positions from C-8, making it an unsuitable choice for this specific transformation.

Mechanism SM 6,7,8-Trimethoxycoumarin C8 C-8 Methoxy Group (Sterically Shielded by O-1) SM->C8 C67 C-6 & C-7 Methoxy Groups (Sterically Accessible) SM->C67 BBr3_C8 Unfavorable Coordination (High Activation Energy) C8->BBr3_C8 BBr3_C67 Favorable BBr3 Coordination (Kinetically Driven at -78 °C) C67->BBr3_C67 Result_C8 Intact Methoxy at C-8 BBr3_C8->Result_C8 Result_C67 Cleaved to Phenols at C-6, C-7 BBr3_C67->Result_C67

Caption: Steric and kinetic factors driving regioselectivity during BBr3-mediated demethylation.

Troubleshooting & FAQs

Q: I am observing complete demethylation (6,7,8-trihydroxycoumarin) instead of the target product. How do I prevent this? A: This is caused by an over-reaction due to either excess equivalents of the Lewis acid or inadequate temperature control. BBr₃ is highly reactive; if the reaction warms up beyond -40 °C prematurely, the thermodynamic driving force overcomes the steric hindrance at C-8. Solution: Strictly maintain the reaction at -78 °C. Use exactly 2.0 to 2.2 equivalents of BBr₃ (one for each target methoxy group). Quench the reaction at -78 °C with methanol before allowing it to warm to room temperature.

Q: My reaction yields a mixture of regioisomers, including 7,8-dihydroxy-6-methoxycoumarin. Why is the regioselectivity poor? A: This indicates a failure in kinetic control or the use of an inappropriate demethylation reagent. As established in literature, non-bulky reagents or those relying on thiolate nucleophilic displacement can lead to unpredictable chelation with the pyran oxygen, altering regioselectivity[3]. Solution: Ensure you are using a sterically demanding reagent system like BBr₃. If BBr₃ proves too harsh for your specific substrate analog, consider the AlCl₃/ethanethiol (EtSH) system, where the bulky aluminum complex selectively targets the less hindered positions.

Q: The starting material is not fully consumed, resulting in mono-demethylated intermediates. What is the issue? A: This is typically due to degraded BBr₃. BBr₃ rapidly hydrolyzes in the presence of atmospheric moisture to form inactive boric acid and HBr gas. Solution: Validate your reagents before use. A viable BBr₃ solution should fume vigorously when a micro-drop is exposed to air. If it does not fume, discard it and use a freshly opened ampoule.

Reagent Selection Data

To aid in experimental design, the following table summarizes the quantitative performance of various demethylation systems when applied to polymethoxycoumarin scaffolds:

Reagent SystemEquivalentsOptimal Temp (°C)Primary Cleavage SitesTypical Yield (%)Regioselectivity
BBr₃ (Controlled) 2.2-78C-6, C-775–82Excellent
BBr₃ (Excess) >4.025C-6, C-7, C-8>90Poor (Complete Cleavage)
MgI₂ / THF 3.065 (Reflux)C-8 (in Isocoumarins)N/AIncompatible for Target
AlCl₃ / EtSH 3.0 / 3.00 to 25C-6, C-768–75Moderate to Good

Validated Experimental Protocol

The following methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviations are caught before the final workup.

Workflow Substrate 6,7,8-Trimethoxycoumarin (Starting Material) Cooling Cool to -78 °C in Anhydrous DCM Substrate->Cooling Reagent Add 2.2 eq BBr3 (Dropwise) Cooling->Reagent Reaction Selective Cleavage at C-6 & C-7 Reagent->Reaction Quench Quench with MeOH at -78 °C Reaction->Quench Product 6,7-Dihydroxy-8-methoxycoumarin (Target Product) Quench->Product

Caption: Workflow for the regioselective demethylation of 6,7,8-trimethoxycoumarin using BBr3.

Step-by-Step Methodology: Regioselective Demethylation via BBr₃

Step 1: Preparation & Inert Atmosphere Flame-dry a two-neck round-bottom flask under a continuous flow of argon. Add 6,7,8-trimethoxycoumarin (1.0 mmol) and dissolve completely in anhydrous CH₂Cl₂ (15 mL). Self-Validation: Ensure the solution is completely clear. Any turbidity indicates moisture, which will prematurely quench the BBr₃.

Step 2: Cryogenic Equilibration Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to exactly -78 °C for 15 minutes.

Step 3: Reagent Addition Using a gas-tight syringe, slowly add BBr₃ (1.0 M in CH₂Cl₂, 2.2 mL, 2.2 mmol) dropwise over 10–15 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could provide the activation energy needed to cleave the protected C-8 methoxy group.

Step 4: Reaction Monitoring Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). Self-Validation: 6,7,8-trimethoxycoumarin appears as a dark UV-absorbing spot at 254 nm. As the C-6 and C-7 phenols are unmasked, the product (6,7-dihydroxy-8-methoxycoumarin) will exhibit bright blue/green fluorescence under long-wave UV (365 nm) due to the extended conjugated push-pull system. Do not proceed until the starting material spot is completely consumed.

Step 5: Cryogenic Quenching Quench the reaction while still at -78 °C by the careful, dropwise addition of anhydrous methanol (5 mL). This safely destroys excess BBr₃ by forming volatile trimethyl borate and HBr without generating enough heat to trigger C-8 cleavage.

Step 6: Workup & Purification Allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure. Partition the resulting residue between EtOAc (30 mL) and distilled water (20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography to isolate pure 6,7-dihydroxy-8-methoxycoumarin.

References

  • Title: Synthesis of (±)
  • Title: Microwave-Assisted Synthesis of cAMP Phosphodiesterase Inhibitor 8-Hydroxy-6,7-dimethoxy-3-hydroxymethylisocoumarin Source: Taylor & Francis / Synthetic Communications URL
  • Title: Chemo- and Regioselective Demethylation of 2-Bromo-α-resorcylic Acid Derivatives Using Alkylthiolate Salts Source: ResearchGate URL

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Activity of 6,7-Dihydroxy-8-methoxycoumarin vs. Fraxetin: A Mechanistic and Experimental Guide

Executive Summary In the landscape of natural product drug development, polyhydroxylated coumarins have emerged as potent bifunctional antioxidants. Fraxetin (7,8-dihydroxy-6-methoxycoumarin) and its structural isomer 6,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product drug development, polyhydroxylated coumarins have emerged as potent bifunctional antioxidants. Fraxetin (7,8-dihydroxy-6-methoxycoumarin) and its structural isomer 6,7-dihydroxy-8-methoxycoumarin are two highly active phytochemicals characterized by an ortho-dihydroxy (catechol) moiety. This guide provides a rigorous, data-driven comparison of their antioxidant capacities, detailing the structural causality behind their radical scavenging kinetics and providing self-validating experimental protocols for laboratory application.

Structural Causality and Reaction Kinetics

The antioxidant superiority of these specific coumarins over monohydroxylated analogs (e.g., umbelliferone) is entirely dependent on the presence of the catechol group and the electron-donating methoxy group on the benzopyrone ring.

The Role of the Catechol Moiety

Both 6,7-dihydroxy-8-methoxycoumarin and fraxetin possess adjacent hydroxyl groups. This configuration allows them to efficiently donate hydrogen atoms to reactive oxygen species (ROS) and subsequently stabilize the resulting unpaired electron through intramolecular hydrogen bonding, ultimately forming a stable ortho-quinone structure.

pH-Dependent Scavenging Mechanisms

Computational kinetics reveal that the radical scavenging pathways of these coumarins are highly sensitive to the pH of the aqueous environment [2]:

  • Neutral Media: The compounds exist primarily in their neutral state, reacting with peroxyl radicals (e.g., ∙OOH ) predominantly via the Hydrogen Transfer (HT) mechanism.

  • Physiological pH (7.4): Deprotonation occurs, shifting the dominant kinetic pathway to Single Electron Transfer (SET) . This shift significantly accelerates the reaction rate, with overall rate constants reaching up to 2.76×109M−1s−1 [3].

Mechanism A Coumarin Scaffold (Catechol + Methoxy) B Neutral pH Hydrogen Transfer (HT) A->B Non-ionized state C Physiological pH (7.4) Single Electron Transfer (SET) A->C Deprotonated state D Radical Neutralization (Stable ortho-quinone) B->D C->D

pH-dependent kinetic pathways (HT vs. SET) of catechol-containing coumarins during radical scavenging.

Quantitative In Vitro Performance

While both isomers share the same molecular weight and functional groups, the positional shift of the methoxy group (C6 in fraxetin vs. C8 in 6,7-dihydroxy-8-methoxycoumarin) slightly alters their steric hindrance and electron cloud density, impacting their IC50​ values in cell-free assays [5, 6].

Assay / Radical TargetFraxetin (7,8-DH-6-MC)6,7-Dihydroxy-8-methoxycoumarinMechanistic Note
DPPH ( ∙DPPH ) 14.35±0.06μM to 44.1μM ∼15.0−48.2μM Scavenging driven by the ortho-hydroxyls. Both show potency comparable to standard Trolox.
ABTS ( ∙ABTS+ ) 37.4μM ∼40.0μM SET-dominant assay. Deprotonation at physiological pH enhances ABTS neutralization.
Superoxide ( ∙O2−​ ) 5.8μM 6.0−14.0μM Highly effective due to the electron-donating effect of the methoxy group stabilizing the radical intermediate.
Xanthine Oxidase (XOD) 106.9μg/mL Moderate InhibitionFraxetin demonstrates dual functionality by directly inhibiting ROS-generating enzymes [7].

Data synthesized from standardized cell-free antioxidant assays. Variance in DPPH ranges depends on solvent choice (ethanol vs. methanol) and incubation times.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in comparative studies, the following standardized DPPH radical scavenging protocol must be employed. This protocol incorporates internal controls to validate the assay system dynamically.

Protocol: High-Throughput DPPH Scavenging Assay

Rationale: DPPH is a stable free radical that exhibits a deep purple color (absorbing at 517 nm). Antioxidant-mediated reduction causes a color shift to pale yellow, providing a direct, quantifiable measure of hydrogen-donating capacity.

Reagents:

  • 0.1 mM DPPH solution (prepared fresh in absolute ethanol).

  • Coumarin stock solutions (10 mM in DMSO, serially diluted to 2.5, 5, 10, 20, and 40 µM in ethanol).

  • Positive Control: L-Ascorbic Acid or Trolox.

Step-by-Step Workflow:

  • Plate Preparation: In a 96-well microplate, add 50 µL of the coumarin test solution (or control) to each well.

  • Radical Introduction: Add 150 µL of the 0.1 mM DPPH solution to each well.

  • Self-Validation Controls:

    • Blank: 50 µL ethanol + 150 µL ethanol (Baseline absorbance).

    • Negative Control: 50 µL ethanol + 150 µL DPPH (Maximum radical absorbance).

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition:

    % Inhibition=(Acontrol​Acontrol​−Asample​​)×100

    Determine the IC50​ using non-linear regression analysis.

Protocol_Workflow Step1 Prepare 0.1 mM DPPH in Ethanol Step2 Add Coumarin (2.5 - 40 µM) Step1->Step2 Step3 Incubate 30 min in Dark Step2->Step3 Step4 Measure Absorbance at 517 nm Step3->Step4 Step5 Calculate IC50 (Non-linear Regression) Step4->Step5

Standardized workflow for the high-throughput DPPH radical scavenging assay.

Cellular Efficacy: Beyond Direct Scavenging

While in vitro assays measure direct radical neutralization, the true pharmacological value of these coumarins lies in their indirect antioxidant properties at the cellular level.

At higher concentrations (>30 µM), fraxetin and its isomers act as electrophiles that activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [1].

  • Mechanism: The coumarins facilitate the dissociation of Nrf2 from its cytosolic repressor, Keap1.

  • Gene Expression: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

  • Enzyme Induction: This triggers the robust expression of endogenous antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and Glutathione S-transferase- α (GST- α ), providing sustained cellular protection against lipid peroxidation and oxidative stress [1, 4].

Nrf2_Pathway A Coumarin Treatment (>30 µM) B Keap1-Nrf2 Complex Dissociation A->B Electrophilic interaction C Nrf2 Nuclear Translocation B->C D ARE Binding (Antioxidant Response Element) C->D E HO-1 & GST Expression (Sustained Cytoprotection) D->E Gene Transcription

Indirect antioxidant mechanism via Nrf2/ARE pathway activation by catechol coumarins.

Conclusion

Both 6,7-dihydroxy-8-methoxycoumarin and fraxetin are exceptional bifunctional antioxidants. Their direct radical scavenging is driven by the thermodynamics of their catechol moieties via HT and SET mechanisms, while their indirect cellular protection is mediated through Nrf2/ARE signaling. For drug development professionals, selecting between these isomers should be guided by specific pharmacokinetic requirements and target tissue distribution, as their baseline antioxidant capacities are mechanistically analogous and highly potent.

References

  • Biological and Pharmaceutical Bulletin. Dual anti-oxidative effects of fraxetin isolated from Fraxinus rhinchophylla. Available at: 1

  • RSC Publishing. Antioxidant activity of fraxetin and its regeneration in aqueous media. A density functional theory study. Available at: 2

  • RSC Publishing. Antioxidant activity of fraxetin and its regeneration in aqueous media (Abstract). Available at: 3

  • ResearchGate. Antioxidant Activity of Fraxetin: In Vivo and ex Vivo Parameters in Normal Situation versus Induced Stress. Available at: 4

  • Cayman Chemical. Fraxetin (7,8-Dihydroxy-6-Methoxycoumarin) Product Data. Available at: 5

  • PMC / MDPI. Esculetin as a Bifunctional Antioxidant Prevents and Counteracts the Oxidative Stress and Neuronal Death Induced by Amyloid Protein in SH-SY5Y Cells. Available at: 6

  • Semantic Scholar. Investigation of xanthine oxidase inhibitors in bioactive components of Jatropha podagrica stem bark. Available at: 7

Sources

Comparative

Cross-validation of 6,7-Dihydroxy-8-methoxycoumarin receptor binding affinity assays

Initiating Data Analysis Okay, I'm starting the data analysis phase. I'm focusing on dissecting the request details, clarifying the comparison guide format, and identifying the target audience.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Analysis

Okay, I'm starting the data analysis phase. I'm focusing on dissecting the request details, clarifying the comparison guide format, and identifying the target audience. My initial goal is to accurately pinpoint the core parameters for the cross-validation and the precise comparison elements required. I'm aiming to craft objective content based on experimental results.

Defining Audience Parameters

I've been refining my understanding of the target audience and their needs. I've pinpointed their role as Senior Application Scientists. I'm prioritizing their need for autonomy in editorial control and focusing on scientific integrity requirements. I'm focusing on incorporating detailed visual elements like Graphviz diagrams and structured data presentations.

Identifying Fraxetin's Targets

I've identified some promising real targets for Fraxetin. I'm focusing on STAT3, where I have SPR data with a measured Kd. Additionally, I am looking into AMPK, AKT1, TNF, and mTORC1, based on network pharmacology and docking analyses, some of which I've experimentally validated.

Prioritizing STAT3 Studies

I'm solidifying STAT3 as the primary focus, leveraging existing SPR data from the literature to ground this effort. My outline now includes a clear introduction to Fraxetin and its pharmacological context, and the structure of the guide itself. I'm building out a section on why STAT3 is targeted (E-E-A-T), explaining the binding mechanism of Fraxetin to the SH2 domain and its effects on phosphorylation and dimerization.

Developing Assay Comparisons

I'm now focusing on comparing binding affinity assays. I'm constructing a comparative table of SPR, MST, and ITC for Fraxetin-STAT3 interactions, highlighting their strengths and weaknesses. The focus is to include a structured table that covers assay type, immobilization needs, Kd range, throughput, and sample consumption. I'm thinking about protocols and visualizations.

Refining Validation Approach

Visualizing Binding Mechanism

I'm now focusing on a clear visual representation of Fraxetin's mechanism of action on STAT3. The pathway highlights how Fraxetin binding to the SH2 domain blocks phosphorylation, thereby inhibiting dimerization and tumorigenesis. I've integrated this into the existing data and visualizations. I'm also adding a caption and comparative tables to illustrate the key data points.

Detailing Experimental Protocols

I'm now elaborating on two key experimental protocols, specifically for Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) workflows. I'm focusing on causality within the protocols, detailing the rationale behind each step, such as sensor chip choice and buffer composition. I've broken down SPR into clear steps: target preparation, sensor chip selection, buffer prep, analyte injection, and data analysis. I'm doing the same for MST, starting with labeling.

Outlining MST Workflow

I'm now detailing the MST workflow, beginning with the rationale for site-specific labeling to avoid altering the binding pocket. I'm focusing on the titration process of serial Fraxetin dilutions while maintaining a constant labeled STAT3 concentration. I'm finalizing the capillary loading into the Monolith instrument and measurement of thermophoresis. I'm creating a clear diagram using Graphviz to represent the cross-validation workflow, illustrating the SPR and MST steps.

Visualizing the Cross-Validation

I'm working on a cross-validation diagram using Graphviz to represent the SPR and MST workflows. The diagram will show site-specific labeling, Fraxetin titration, and the equilibrium analysis. I'm adding data concordance, and cross-validation to illustrate how I'll confirm the binding data. I'm also preparing a citation for Zhang et al.'s paper and the figure caption.

Verifying the Fraxetin Source

I've verified the Fraxetin compound name and molecular weight. I'm prioritizing the grounding URL for citation. I'm focusing on the E-E-A-T aspects, emphasizing the challenge of small molecule binding to a large protein. I'm now crafting the expert explanation for small molecule binding, and how it is a challenge.

Detailing Signal Challenges

I'm now detailing the anticipated challenges with Surface Plasmon Resonance (SPR) signal. I'm focusing on the necessity of high-density target immobilization and precise solvent correction. I am emphasizing the use of a DMSO calibration curve to ensure a self-validating system, which is crucial due to the tiny expected response.

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Refining Contrast & Diagrams

I'm now implementing the contrast specifications, ensuring that colors and font colors in the diagrams are readable. I'm focusing on color-coding elements within the DOT code to enhance the visual clarity of the mechanistic diagram. I'm prioritizing color contrast between nodes.

Constructing DOT Code

I'm now generating DOT code for the cross-validation diagrams. I am focused on including constraints for the Graphviz visualization. I'm prioritizing color contrast between nodes, and I've also incorporated the citation. The next focus is to refine the layout to clearly show the workflow.

Drafting Platform Comparison

I'm now drafting the comparison guide. I'm framing it around assay platforms for validating Fraxetin's binding affinity, explicitly comparing SPR, MST, and ITC. I'm focusing on the E-E-A-T aspects, addressing the necessity of a DMSO correction curve for SPR due to Fraxetin's coumarin derivative structure.

Validating SPR & MST

I'm now integrating the critical element of a self-validating system for SPR, given Fraxetin's hydrophobicity and DMSO requirement. The calibration curve for DMSO is essential, and the absence of a bulk shift is mandatory before any data can be considered valid. To validate SPR findings, I'm using MST in free solution, avoiding potential immobilization artifacts, such as steric hindrance of the SH2 domain or conformational changes.

Refining Draft Introduction

I'm now revising the introduction, focusing on fraxetin's biological context and its impact on the STAT3 pathway in non-small-cell lung cancer. I'm streamlining the description of the challenge in quantifying fraxetin-STAT3 binding, emphasizing the mass ratio disparity. I'm finalizing the citation and the molecular weight of fraxetin.

Comparing Assay Strategies

I'm now drafting the core of the document: a comparative analysis of SPR, MST, and ITC for Fraxetin-STAT3 interactions. I'm focusing on the strengths and weaknesses of each assay, given the inherent challenges of this small molecule and large protein interaction. I am explicitly addressing the issues of immobilization in SPR and the need for a DMSO correction.

Refining Pathway Diagram

I'm now refining the DOT code for the STAT3 pathway diagram to ensure visual clarity and accuracy. I'm focusing on node placement and edge labeling for a more intuitive flow. I have incorporated the Fraxetin element to show how it interrupts the pathway, and I'm adding edge styling for better visual differentiation.

Visualizing STAT3 Inhibition

I'm now integrating the Fraxetin binding element into the STAT3 signaling cascade diagram. I've also incorporated edge styling to visually differentiate the binding pathway and made the necessary refinements. The diagram is more clear and easy to follow. Finally, I've created the caption for the figure.

Finalizing Validation Workflow

I'm now putting the final touches on the Fraxetin validation workflow. I've finished the DOT code for the SPR and MST workflows. I'm focusing on the data analysis. I'm prioritizing the visual clarity of the mechanistic diagram. I've created the caption for the figure. I'm working to make everything clear.

Finalizing Assay Diagrams

I'm now putting the final touches on the assay diagrams. I've double-checked the color palette to ensure readability and contrast between nodes. I have the captions for both figures completed and the final reference URL verified, including the source title for the second URL. I'm focusing on making everything clear.

Verifying Reference Accuracy

I'm now verifying the URLs from nih.gov and Google Vertex AI Search as primary references. I am confirming the causality within the experimental choices, such as DMSO correction and reference channel subtraction for SPR. The MST includes a capillary scan for validation. I'm carefully double-checking the formatting for both.

Finalizing Verification Steps

I'm now completing the final checks. The DOT code is finalized with the contrast rules, size constraints, and citations, including both primary sources. I'm verifying the data causality, for example, the use of a DMSO calibration curve and reference channel subtraction, for SPR, and the capillary scan for MST.

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: 6,7-Dihydroxy-8-methoxycoumarin (Fraxetin) Handling and Disposal Procedures

Executive Summary & Chemical Profile 6,7-Dihydroxy-8-methoxycoumarin, commonly known as Fraxetin (CAS: 574-84-5), is a naturally occurring coumarin derivative extensively utilized in pharmacological research for its pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

6,7-Dihydroxy-8-methoxycoumarin, commonly known as Fraxetin (CAS: 574-84-5), is a naturally occurring coumarin derivative extensively utilized in pharmacological research for its potent antioxidant and neuroprotective properties[1]. While highly valuable in drug development—particularly in mitigating heavy metal-induced oxidative stress and cellular apoptosis[1]—Fraxetin presents specific acute toxicity and environmental hazards in its concentrated, laboratory-grade form[2].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory personnel with a self-validating, causally-driven framework for the safe handling and disposal of Fraxetin. Proper decommissioning of this chemical is not just a regulatory formality; it is a critical step in preventing environmental contamination and ensuring occupational safety.

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must understand the mechanisms behind its hazards. Fraxetin is classified as a hazardous substance under the OSHA Hazard Communication Standard[2].

  • Acute Toxicity (H302, H312, H332): Fraxetin is harmful if swallowed, inhaled, or absorbed through the skin[2]. Mechanistically, while it acts as an antioxidant at physiological doses, concentrated occupational exposure can disrupt cellular homeostasis and severely irritate mucous membranes.

  • Irritation (H315, H319, H335): The compound causes serious eye and skin irritation, and respiratory irritation upon inhalation of its fine dust[2].

  • Environmental Toxicity: Classified as Water Hazard Class 1 (WGK 1), Fraxetin is slightly hazardous to water[2]. Coumarin derivatives must never be discharged into drains, as their bioactive nature can disrupt aquatic ecosystems and resist standard wastewater treatment degradation[3].

Table 1: Fraxetin Hazard Classification & Quantitative Thresholds

Property / Hazard ClassSpecification / GHS CodeOperational Implication
CAS Number 574-84-5Required for all hazardous waste manifesting.
Acute Toxicity Cat 4 (Oral, Dermal, Inhalation)Mandates strict use of localized exhaust (fume hood) and impermeable gloves[2].
Skin/Eye Irritation Cat 2 (H315), Cat 2A (H319)Requires chemical safety goggles; eyewash station must be within 10 seconds of the workspace[2].
Environmental Hazard WGK 1 (Slightly hazardous)Zero drain disposal. Must be collected for high-temperature incineration[2].
Pre-Disposal Operational Logistics

Before initiating any disposal protocol, establish a self-validating safety system.

  • Fume Hood Validation: Conduct all handling inside a certified chemical fume hood[4]. Self-Validation Step: Before opening the Fraxetin container, verify the hood's face velocity monitor reads between 80-120 fpm. Taping a small strip of Kimwipe to the bottom of the sash provides an immediate, continuous visual confirmation of negative pressure.

  • PPE Assembly: Standard laboratory attire is insufficient. Coumarin derivatives require specific barrier protections[4].

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1)Prevents micro-dust particles from causing severe ocular irritation (H319)[2].
Hand Protection Nitrile gloves (Double-gloving recommended)Prevents dermal absorption (H312). Outer glove can be easily discarded if contaminated[4].
Body Protection Impervious lab coat, closed-toe shoesProtects against accidental spills and static-cling of powder[4].
Respiratory N95 or EN 149 approved respiratorRequired only if weighing large quantities outside a fume hood to prevent inhalation (H332)[4].
Step-by-Step Disposal Methodology

The primary objective of this protocol is to convert Fraxetin waste into a form that is safe for transport and optimized for thermal destruction (incineration) by a licensed environmental health and safety (EHS) contractor[3].

Protocol A: Disposal of Solid Fraxetin Waste (Powders/Crystals)

Causality: Solid coumarin powders pose a significant inhalation risk due to dust formation. By dissolving the solid in a combustible solvent, you eliminate the inhalation hazard and provide the waste disposal facility with a highly combustible liquid, ensuring complete thermal degradation[3].

  • Preparation: Place a designated, chemically compatible hazardous waste container (e.g., HDPE or glass) inside the fume hood[5].

  • Solvent Selection: Select a compatible combustible solvent, such as ethanol or methanol. Note: Verify solvent compatibility with your institution's EHS department.

  • Dissolution: Slowly transfer the solid Fraxetin waste into the container. Carefully add the combustible solvent until the solid is fully dissolved. Swirl gently[3].

  • Containment: Securely cap the container immediately after addition to prevent solvent evaporation[5].

  • Labeling: Affix a hazardous waste label immediately. List "6,7-Dihydroxy-8-methoxycoumarin" and the solvent used, along with their respective percentages[5].

Protocol B: Disposal of Liquid Fraxetin Waste (Solutions)
  • Segregation: Ensure the liquid waste does not contain strong oxidizing agents, as Fraxetin is incompatible with oxidizers[6].

  • Transfer: Pour the solution into a dedicated liquid hazardous waste container using a funnel to prevent splashing.

  • Capping: The container MUST remain tightly closed at all times unless actively adding waste. Open containers violate EPA/RCRA regulations and invite hazardous evaporation[5].

Protocol C: Contaminated Consumables (PPE, Pipette Tips, Glassware)
  • Collection: Collect all contaminated solids (absorbent paper, gloves, empty vials) in a designated secondary container, such as a 2 mm poly bag or a puncture-resistant bin.

  • Decontamination: For reusable glassware, rinse with a small amount of ethanol to dissolve residual Fraxetin, collect the rinsate in the liquid waste container, and then wash the glassware with water and detergent[4].

FraxetinWorkflow Start Fraxetin Waste Generation Decision Waste State? Start->Decision Solid Solid Powder/Crystals (High Inhalation Risk) Decision->Solid Liquid Liquid Solutions (Organic Solvents) Decision->Liquid Consumables Contaminated PPE/Glassware Decision->Consumables Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Solid->Dissolve Prevent Dust Segregate Segregate from Oxidizers Liquid->Segregate Prevent Reactions Bag Double-bag in 2mm Poly Bags Consumables->Bag Contain Residue Container Transfer to Designated Hazardous Waste Container Dissolve->Container Segregate->Container Bag->Container Label Apply 'Hazardous Waste' Label Include CAS: 574-84-5 Container->Label Incineration EHS Pickup & Licensed Incineration (Zero Drain Disposal) Label->Incineration

Fig 1. Logical workflow for Fraxetin waste segregation, processing, and disposal.

Spill Response & Emergency Decontamination

In the event of an accidental spill, immediate and calculated action is required to prevent environmental release and occupational exposure.

  • Solid Spills: Do NOT dry sweep, as this aerosolizes the toxic powder[2]. Instead, lightly mist the spill with a compatible solvent (e.g., ethanol) or cover it with damp absorbent pads to suppress dust. Carefully scoop the material into a hazardous waste container.

  • Liquid Spills: Absorb with inert materials (e.g., vermiculite, sand, or specialized chemical absorbent pads).

  • Surface Decontamination: Wash the affected area thoroughly with soap and water after the bulk chemical has been removed[2].

Regulatory Compliance & EHS Integration

Final disposal must be executed by a licensed chemical waste disposal company[3].

  • Manifesting: Ensure the chemical name is written out fully ("6,7-Dihydroxy-8-methoxycoumarin") on the waste manifest. Do not use abbreviations or trade names like "Fraxetin" alone, as this can delay EHS processing and violate local regulations.

  • Storage Limits: Adhere strictly to Satellite Accumulation Area (SAA) regulations. Never exceed the maximum allowable volume for chemical waste in your jurisdiction before requesting an EHS pickup[5].

References
  • Selleck Chemicals. "Safety Data Sheet: Fraxetin." Selleck.cn.
  • BenchChem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 6." Benchchem.com.
  • Cayman Chemical. "Safety Data Sheet: Fraxetin." Caymanchem.com.
  • BenchChem. "Proper Disposal of 7-Methylcoumarin: A Guide for Laboratory Professionals." Benchchem.com.
  • Juniper Publishers. "Antioxidant and Antiapoptotic Effects of Fraxetin against Lead Induced Toxicity in Human Neuroblastoma Cells." Juniperpublishers.com.
  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue.edu.
  • Fisher Scientific. "SAFETY DATA SHEET: Acacetin (Reference for general coumarin/flavonoid handling)." Fishersci.com.
  • Saint Mary's University. "Handling and Disposal of Laboratory Generated Wastes." Smu.ca.

Sources

Handling

Personal protective equipment for handling 6,7-Dihydroxy-8-methoxycoumarin

Advanced Safety and Operational Guide for Handling 6,7-Dihydroxy-8-methoxycoumarin (Fraxetin) As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. Handling 6,...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 6,7-Dihydroxy-8-methoxycoumarin (Fraxetin)

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. Handling 6,7-Dihydroxy-8-methoxycoumarin (commonly known as Fraxetin) requires a deep understanding of its physicochemical properties. This document provides researchers and drug development professionals with the mechanistic reasoning behind each safety protocol, ensuring that every workflow is both scientifically sound and inherently self-validating.

Chemical Hazard Profile & Mechanistic Toxicology

Fraxetin is a naturally occurring coumarin derivative extensively studied for its antioxidant properties and its interaction with cellular efflux transporters, such as multidrug resistance-associated proteins (MRP3/4)[1]. While therapeutically valuable, its chemical structure dictates strict handling parameters. The coumarin backbone, functionalized with methoxy and dihydroxy groups, is highly reactive with mucous membranes, leading to localized oxidative stress and protein denaturation upon contact[2].

Table 1: Quantitative Hazard Profile and Mechanistic Rationale

Hazard Class / PropertyGHS ClassificationMechanistic Rationale & Causality
Acute Toxicity (Oral/Dermal/Inhalation) Category 4 (H302, H312, H332)High lipophilicity facilitates rapid dermal and mucosal penetration, potentially interfering with endogenous cellular efflux mechanisms[1][2].
Skin & Eye Irritation Category 2 (H315, H319)Phenolic hydroxyl groups induce localized pH shifts and oxidative stress in delicate corneal and epithelial tissues[2][3].
STOT - Single Exposure Category 3 (H335)Fine particulate aerosolization causes immediate mechanical and chemical irritation of the respiratory tract[2][3].
Optimal Storage 2-8°C, DarkPrevents thermal degradation and UV-induced photo-oxidation of the photosensitive coumarin core[3].

Personal Protective Equipment (PPE) Architecture

Basic compliance is insufficient when handling highly bioactive coumarins. Your PPE strategy must be engineered to address the specific solvent vehicles (e.g., DMSO, Ethanol) used to dissolve Fraxetin.

  • Hand Protection (Double-Gloving): Wear inner and outer Nitrile gloves (minimum 0.11 mm thickness). Causality: Fraxetin is often dissolved in organic solvents like DMSO, which rapidly permeate standard latex. Double-gloving ensures that if the outer glove is compromised by a solvent micro-spill, the inner glove maintains the barrier while the outer is safely replaced[3].

  • Eye/Face Protection: Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1 compliant). Causality: Fraxetin is a fine powder that easily aerosolizes. Standard safety glasses lack the orbital seal required to prevent micro-particulates from settling on the conjunctiva[4].

  • Respiratory Protection: All handling of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. Causality: The H332 (Harmful if inhaled) classification dictates that the inhalation pathway must be completely isolated via negative pressure[2].

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Standard Operating Procedure: Handling & Solution Preparation

This protocol utilizes a self-validating design, ensuring that any deviation from optimal handling is immediately detectable by the operator.

Step 1: Environmental Preparation Ensure the chemical fume hood has a verified face velocity of 80-100 fpm. Lay down a disposable, static-dissipative weighing mat. Reasoning: Static electricity causes fine coumarin powders to scatter, leading to invisible contamination zones.

Step 2: Thermal Acclimation Remove the Fraxetin vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes before opening[3]. Reasoning: Opening a cold vial introduces ambient condensation. Moisture degrades the dihydroxy moieties and artificially inflates the compound's mass, destroying the precise molarity of your downstream assays.

Step 3: Weighing and Transfer Using an anti-static micro-spatula, transfer the required mass into a pre-tared, sealable amber glass vial. Reasoning: Amber glass is mandatory to protect the photosensitive coumarin core from UV degradation during prolonged experiments.

Step 4: Dissolution and Self-Validation Inject the solvent (e.g., DMSO) directly into the sealed vial through a septum. Vortex for 60 seconds. Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent. Any microscopic turbidity indicates incomplete dissolution, requiring gentle sonication in a water bath. Proceeding with a turbid solution guarantees irreproducible biological data.

Spill Response & Decontamination Protocol

If a spill occurs, standard water-based cleanup will fail due to Fraxetin's poor aqueous solubility.

Step 1: Containment Evacuate non-essential personnel. If the spill is a dry powder, gently cover it with damp paper towels to prevent aerosolization. If it is a solution, surround the spill with an inert absorbent like diatomite (diatomaceous earth)[3].

Step 2: Neutralization & Absorption Apply 70% Ethanol or Isopropanol to the spill area. Reasoning: Water will merely spread the hydrophobic compound. Alcohol acts as a solvent, lifting the Fraxetin from the surface so it can be fully absorbed by the diatomite[3].

Step 3: Physical Removal Scoop the absorbed mixture using a non-sparking tool and place it into a designated hazardous waste bag.

Step 4: Self-Validating Decontamination Check (Expert Insight) Coumarins are highly fluorescent. Darken the laboratory and illuminate the spill area with a handheld UV lamp (365 nm). Fraxetin will exhibit distinct fluorescence under UV light. Continue wiping the area with alcohol until zero fluorescence is visible, definitively proving the area is decontaminated.

Workflow Visualization

FraxetinSafety A Pre-Operation: Verify Hood & Don PPE B Weighing & Transfer (Anti-static tools) A->B C Spill Detected? B->C D Routine Operation & Dissolution C->D No Spill E Containment: Cover & Ventilate C->E Spill Occurs H Approved Chemical Waste Facility D->H Waste Generation F Decontamination: Alcohol + Diatomite E->F G Validation: UV Light Inspection F->G G->F Fluorescence Detected G->H No Fluorescence

Fig 1: Operational workflow and self-validating spill response protocol for Fraxetin handling.

Waste Disposal Logistics

Fraxetin and its derivatives must never enter the municipal water supply or general waste streams[2].

  • Solid Waste: Contaminated gloves, weighing boats, and diatomite from spill cleanups must be placed in a sealed, clearly labeled chemical waste container.

  • Liquid Waste: Aqueous and organic solutions containing Fraxetin must be segregated into chemically compatible high-density polyethylene (HDPE) carboys[4].

  • Final Disposal: Transfer all sealed containers to an approved, licensed chemical waste disposal facility in strict accordance with local environmental regulations[3].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydroxy-8-methoxycoumarin
Reactant of Route 2
6,7-Dihydroxy-8-methoxycoumarin
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